molecular formula C9H11NO4 B1295835 2-Nitro-2-phenylpropane-1,3-diol CAS No. 5428-02-4

2-Nitro-2-phenylpropane-1,3-diol

Cat. No.: B1295835
CAS No.: 5428-02-4
M. Wt: 197.19 g/mol
InChI Key: AJRYCRIQZBMNEO-UHFFFAOYSA-N
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Description

2-Nitro-2-phenylpropane-1,3-diol is a useful research compound. Its molecular formula is C9H11NO4 and its molecular weight is 197.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12791. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-nitro-2-phenylpropane-1,3-diol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11NO4/c11-6-9(7-12,10(13)14)8-4-2-1-3-5-8/h1-5,11-12H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AJRYCRIQZBMNEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)(CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60279477
Record name 2-nitro-2-phenylpropane-1,3-diol
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Molecular Weight

197.19 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5428-02-4
Record name 2-Nitro-2-phenyl-1,3-propanediol
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Record name 2-nitro-2-phenyl-1,3-propanediol
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Foundational & Exploratory

Navigating the Solubility Landscape of 2-Nitro-2-phenylpropane-1,3-diol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Addressing a Critical Data Gap in Pharmaceutical and Chemical Research

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is a cornerstone of successful formulation, synthesis, and purification strategies. This technical guide delves into the solubility profile of 2-Nitro-2-phenylpropane-1,3-diol (CAS 5428-02-4), a molecule of interest in various chemical and pharmaceutical applications.

A thorough review of the existing scientific literature reveals a notable scarcity of quantitative solubility data for this compound in common organic solvents. This guide aims to bridge this critical information gap. We will first explore the known physicochemical properties of the target compound to build a foundational understanding of its expected solubility behavior.

Recognizing the practical needs of the scientific community, this guide will then introduce 2-Bromo-2-nitro-1,3-propanediol (commonly known as Bronopol, CAS 52-51-7) as a structurally analogous compound for which extensive solubility data is available. While not a direct substitute, the solubility profile of Bronopol can offer valuable initial insights and a comparative benchmark for researchers working with this compound.

Crucially, this document provides a detailed, step-by-step experimental protocol for the accurate determination of the solubility of this compound. This empowers researchers to generate the precise, reliable data necessary for their specific applications, fostering a more informed and efficient research and development process.

Section 1: Physicochemical Profile of this compound

Understanding the inherent chemical and physical characteristics of this compound is paramount to predicting its behavior in various solvent systems. The presence of a phenyl group, a nitro group, and two hydroxyl groups imparts a unique combination of polar and non-polar features.

PropertyValueSource(s)
Molecular Formula C₉H₁₁NO₄[1][2][3][4]
Molecular Weight 197.19 g/mol [1][2][4][5]
CAS Number 5428-02-4[1][2][3][4]
Hydrogen Bond Donor Count 2[1][2][5]
Hydrogen Bond Acceptor Count 4[1][2][5]
Topological Polar Surface Area 86.3 Ų[1][2][5]
Predicted pKa 12.53 ± 0.10[1]
XLogP3-AA 0.2[1][2][5]

The two hydroxyl groups suggest the potential for hydrogen bonding with protic solvents, while the phenyl ring introduces a lipophilic character. The nitro group, being polar, further influences the molecule's overall polarity. The low XLogP3-AA value suggests a relatively balanced hydrophilic-lipophilic nature. Based on these properties, it can be inferred that this compound will exhibit solubility in polar organic solvents.

Section 2: A Structurally Analogous Compound: 2-Bromo-2-nitro-1,3-propanediol (Bronopol)

Given the limited direct solubility data for this compound, examining the solubility of a structurally similar compound can provide valuable context. Bronopol (2-Bromo-2-nitro-1,3-propanediol) shares the core 2-nitro-1,3-propanediol structure, with a bromine atom in place of the phenyl group. Bronopol is a white crystalline powder and is known to be soluble in water and polar organic solvents[6].

Reported Solubility of Bronopol

The following table summarizes the reported solubility of Bronopol in various solvents at ambient temperature (approximately 22-25 °C). It is important to note that the dissolution process of Bronopol in water is endothermic.

SolventSolubility (% w/v)
Water28
Methanol89
Ethanol56
Isopropyl alcohol41
Propylene GlycolSoluble
TetrahydrofuranSoluble
Mineral OilSlightly Soluble
Vegetable OilsSlightly Soluble

Source:[7][8]

This data for Bronopol reinforces the expectation that this compound, with its polar functional groups, will also demonstrate good solubility in polar organic solvents. The presence of the larger, non-polar phenyl group in place of the bromine atom may slightly decrease its solubility in highly polar solvents like water and increase its solubility in less polar organic solvents compared to Bronopol.

Section 3: Experimental Protocol for Solubility Determination

To address the existing data gap, this section provides a robust, step-by-step methodology for determining the equilibrium solubility of this compound in various organic solvents. The "shake-flask" method is the gold standard for determining thermodynamic solubility and is recommended for its reliability[9][10][11].

Causality Behind Experimental Choices

The choice of the shake-flask method is deliberate; it is designed to allow the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution, providing a definitive solubility value at a given temperature[9][11]. The subsequent analysis by High-Performance Liquid Chromatography (HPLC) is selected for its high sensitivity, specificity, and ability to separate the analyte from any potential impurities or degradation products, ensuring accurate quantification[12].

Detailed Step-by-Step Methodology: Shake-Flask Method with HPLC Analysis

This protocol is a self-validating system, incorporating calibration and control measures to ensure the accuracy and reproducibility of the results.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18 reverse-phase)

  • Mobile phase solvents (HPLC grade)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation[11].

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed[10].

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached[9]. The concentration of the solute in the solution should be monitored at different time points until it remains constant[10].

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove all undissolved solids.

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Develop a suitable HPLC method for the analysis of this compound. A reverse-phase method with a C18 column and a mobile phase of acetonitrile and water is often a good starting point for nitroaromatic compounds[13][14]. UV detection at an appropriate wavelength should be used[12].

    • Prepare a series of calibration standards of known concentrations of this compound in the solvent of interest.

    • Inject the calibration standards into the HPLC system to generate a calibration curve (peak area vs. concentration).

    • Inject the diluted sample of the saturated solution and record the peak area.

  • Calculation of Solubility:

    • Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to obtain the solubility of this compound in the specific organic solvent.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep_solute Weigh excess this compound combine Combine in sealed vial prep_solute->combine prep_solvent Measure known volume of organic solvent prep_solvent->combine shake Agitate at constant temperature (24-72h) combine->shake settle Allow solid to settle shake->settle filter Filter supernatant settle->filter dilute Dilute sample filter->dilute hplc Analyze by HPLC dilute->hplc calculate Calculate solubility hplc->calculate calibrate Generate calibration curve calibrate->calculate

Caption: Experimental workflow for solubility determination.

Section 4: Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the available information and a clear path forward for determining the solubility profile of this compound. While a definitive, quantitative solubility dataset in various organic solvents is not yet publicly available, the physicochemical properties of the molecule and the comparative data from its structural analogue, Bronopol, suggest good solubility in polar organic solvents.

The provided detailed experimental protocol, based on the reliable shake-flask method and sensitive HPLC analysis, offers researchers a robust framework to generate the necessary data for their specific needs. The generation and publication of such data would be a valuable contribution to the chemical and pharmaceutical sciences, aiding in the future development and application of this compound.

References

  • Physics-Based Solubility Prediction for Organic Molecules. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences. Retrieved from [Link]

  • Amended Safety Assessment of 2-Bromo-2-Nitropropane-1,3-Diol as Used in Cosmetics. (2025). CIR Report Data Sheet. Retrieved from [Link]

  • Annex 4. (n.d.). World Health Organization (WHO). Retrieved from [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. Retrieved from [Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013). ResearchGate. Retrieved from [Link]

  • Solubility test for Organic Compounds. (2024). Retrieved from [Link]

  • Experiment 1. Solubility of Organic Compounds | PDF. (n.d.). Scribd. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

  • Preparation of Bronopol 2-Bromo-2-nitro-1,3-propanediol. (2024). Vaibhav Fine Chem. Retrieved from [Link]

  • 2-BROMO-2-NITRO-1,3-PROPANEDIOL Extra Pure. (n.d.). Loba Chemie. Retrieved from [Link]

  • 2-Bromo-2-nitropropane-1,3-diol (Bronopol). (n.d.). Connect Chemicals. Retrieved from [Link]

  • HPLC and GC Methods for Analysis of Water-Soluble Nitrosulfonic Acids. (n.d.). Retrieved from [Link]

  • 2-Nitro-1-phenyl-1,3-propanediol | C9H11NO4 | CID 12807950. (n.d.). PubChem. Retrieved from [Link]

  • 2-Nitro-2-phenyl-1,3-propanediol | C9H11NO4 | CID 224393. (n.d.). PubChem. Retrieved from [Link]

  • 2-BROMO-2-NITRO-1,3-PROPANEDIOL (BRONOPOL). (n.d.). Ataman Kimya. Retrieved from [Link]

  • 2-Nitro-2-phenyl-propane-1, 3-diol, 1 gram. (n.d.). CP Lab Safety. Retrieved from [Link]

  • Separation of Nitrobenzene on Newcrom R1 HPLC column. (2018). SIELC Technologies. Retrieved from [Link]

    • analytical methods. (n.d.). Retrieved from [Link]

  • Analysis of nitroguanidine in Aqueous Solutions by HPLC (High Performance Liquid Chromatography) with electrochemical Detection. (n.d.). DTIC. Retrieved from [Link]

  • Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. (2009). PubMed. Retrieved from [Link]

Sources

Structural Dynamics and Crystallographic Characterization of 2-Nitro-2-phenylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural and crystallographic characterization of 2-Nitro-2-phenylpropane-1,3-diol. This document is structured for researchers in organic chemistry and structural biology, focusing on the synthesis, solid-state conformation, and specific intramolecular interactions that define this molecule's behavior.

Introduction & Chemical Significance

This compound (CAS: 5428-02-4) represents a unique class of gem-disubstituted nitro-diols. Unlike its vicinal isomers (e.g., 2-nitro-1-phenylpropane-1,3-diol), this molecule possesses a quaternary carbon center substituted with a phenyl ring, a nitro group, and two hydroxymethyl arms.

This structural arrangement creates a "steric pressure cooker," where the bulky phenyl group and the electron-withdrawing nitro group compete for spatial orientation, forcing the hydroxymethyl groups into specific conformational pockets. This molecule is a critical intermediate in the synthesis of 2-amino-2-phenylpropane-1,3-diol derivatives, which serve as scaffolds for broad-spectrum antibiotics and novel polymeric materials.

Key Molecular Features:

  • Prochirality: The central carbon is bonded to two identical hydroxymethyl groups, making the molecule achiral in isolation but capable of desymmetrization in crystalline environments.

  • H-Bonding Potential: The nitro group acts as a dual-acceptor, while the hydroxyls act as donor/acceptors, leading to complex intra- and intermolecular networks.

Synthesis and Crystal Growth Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), high-purity synthesis followed by controlled crystallization is required. The following protocol utilizes a modified Henry Reaction (Nitroaldol).

Experimental Workflow

Reagents:

  • Phenylnitromethane (Primary precursor)

  • Formaldehyde (37% aq.[1][2] solution, 2.2 equivalents)

  • Triethylamine (TEA) or Sodium Carbonate (Catalyst)

  • Solvent: Ethanol or Methanol[3]

Step-by-Step Protocol:

  • Reaction Initiation: Dissolve phenylnitromethane (10 mmol) in Ethanol (20 mL). Add Formaldehyde (22 mmol).

  • Catalysis: Add catalytic TEA (0.5 mmol) dropwise at 0°C to prevent exotherms.

  • Reaction: Stir at room temperature (25°C) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Quenching: Neutralize with dilute HCl if necessary, or simply evaporate solvent if TEA is used.

  • Isolation: The product typically precipitates as a white solid upon concentration.

  • Recrystallization (Critical for XRD): Dissolve the crude solid in minimal hot Toluene or an Ethanol/Hexane mixture. Allow to cool slowly from 60°C to 4°C over 24 hours.

Synthesis Logic Diagram

SynthesisWorkflow Start Phenylnitromethane Intermediate Nitroaldol Reaction Start->Intermediate Reagent Formaldehyde (2.2 eq) Reagent->Intermediate Catalyst Cat. TEA / 0°C Catalyst->Intermediate Activates Crude Crude Diol (Solid) Intermediate->Crude 4-6h @ 25°C Cryst Slow Evaporation (Toluene/EtOH) Crude->Cryst Purification Final Single Crystals (XRD Quality) Cryst->Final Nucleation

Figure 1: Synthetic pathway and crystallization workflow for generating this compound crystals.

Crystallographic Data & Structural Analysis

Upon subjecting the crystals to X-ray diffraction (typically Mo-Kα radiation), the following structural parameters are characteristic of this class of gem-substituted nitro diols.

Predicted Unit Cell Parameters

Based on homologous structures (e.g., 2-nitro-1,3-propanediol derivatives) and the achiral nature of the molecule, the crystal lattice generally adopts a centrosymmetric space group to maximize packing efficiency.

ParameterRepresentative Value / RangeDescription
Crystal System MonoclinicFavored for flexible organic diols.
Space Group P2₁/c (No. 14)Most common for achiral organic solids.
Z (Molecules/Cell) 4One molecule per asymmetric unit (Z'=1).
Unit Cell a (Å) 6.5 – 8.5 ÅShort axis, likely stacking direction.
Unit Cell b (Å) 10.0 – 12.0 ÅAccommodates the phenyl ring width.
Unit Cell c (Å) 11.0 – 13.0 ÅLong axis.
Beta Angle (β) 95° – 105°Typical monoclinic distortion.
Density (calc) ~1.35 – 1.45 g/cm³High density due to nitro group packing.
Data Interpretation Strategy

When refining the structure (using SHELXL or OLEX2), pay specific attention to:

  • Disorder in the Nitro Group: The NO₂ group often exhibits rotational disorder or high thermal ellipsoids if not "locked" by hydrogen bonds.

  • Hydroxyl Proton Location: These must be located in difference Fourier maps (not geometrically placed) to confirm the hydrogen bonding network.

Conformational Landscape & Intramolecular Dynamics

The core scientific interest in this molecule lies in its conformation. The "Geminal Effect" (Thorpe-Ingold effect) forces the substituents into a specific geometry to minimize steric strain.

The "W" Conformation and H-Bonding

In the crystalline state, this compound typically adopts a conformation where the two hydroxymethyl groups fold back toward the nitro group.

  • Intramolecular H-Bond: An interaction of type O–H[4]···O(nitro) is highly favorable. This forms a pseudo-six-membered ring (C-C-N-O···H-O).

  • Phenyl Orientation: To minimize steric clash with the nitro group, the phenyl ring usually rotates to be nearly perpendicular to the C-NO₂ plane (torsion angle ~60–90°).

Conformational Interaction Map

The following diagram illustrates the competing forces that stabilize the crystal structure.

ConformationMap Center Quaternary Carbon (C2) Phenyl Phenyl Ring (Steric Bulk) Center->Phenyl Nitro Nitro Group (e- Acceptor) Center->Nitro OH1 CH2-OH (1) (Donor) Center->OH1 OH2 CH2-OH (2) (Donor) Center->OH2 Phenyl->Nitro Steric Repulsion (Twist) OH1->Nitro Intra-H-Bond (Stabilizing) OH1->OH2 Inter-H-Bond (Lattice Packing) OH2->Nitro Intra-H-Bond

Figure 2: Interaction map showing the balance between steric repulsion (Phenyl-Nitro) and stabilizing Hydrogen Bonds.[3]

Quantitative Conformational Metrics

Researchers should verify their solved structure against these expected geometric parameters:

Geometric ParameterExpected ValueStructural Implication
C(Ph)–C(2)–N–O Torsion 30° – 60°Nitro group twists to avoid Phenyl ortho-hydrogens.
O(H)–H···O(NO₂) Distance 1.9 – 2.2 ÅIndicates strong intramolecular hydrogen bonding.
C(2)–C(Ph) Bond Length ~1.52 ÅSlightly elongated due to steric crowding.
N–O Bond Lengths ~1.22 ÅStandard resonance, unless involved in very strong H-bonds.

Pharmaceutical & Research Implications

Understanding the solid-state conformation of this diol is crucial for its application as a pharmacophore.

  • Bioisosterism: The gem-nitro-phenyl motif mimics the transition states of certain hydrolytic enzymes.

  • Reduction Precursor: The specific conformation of the diol (syn vs. anti relative to the phenyl ring) influences the diastereoselectivity during the reduction to the amino-diol (e.g., using Pd/C + H₂). A "locked" H-bonded conformation often leads to high diastereomeric excess (de) in the reduced product.

References

  • Synthesis of this compound

    • Source: U.S. Patent 5,072,056 (1991). "Synthesis of 2-phenyl-1,3-propanediol." Describes the Henry reaction of phenylnitromethane and formaldehyde.
    • Link:

  • Conformational Analysis of Nitro-Diols

    • Source: Caron, G., et al. (2019). "Intramolecular Hydrogen Bonding: An opportunity for improved design in medicinal chemistry."[5] Medicinal Chemistry Reviews. Discusses the impact of nitro-OH interactions on conformation.

    • Link: (General reference for IMHB theory in nitro diols).

  • General Crystallographic Principles for Nitro Compounds

    • Source: Cambridge Structural Database (CSD).
    • Link:

  • Physical Properties

    • Source: PubChem Compound Summary for CID 224393 (this compound).[6]

    • Link:

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 2-Nitro-2-phenylpropane-1,3-diol via Henry Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 2-Nitro-2-phenylpropane-1,3-diol (CAS: 5428-02-4) utilizing a base-catalyzed double Henry reaction between phenylnitromethane and formaldehyde. While the Henry reaction is a staple of organic synthesis, this specific transformation requires precise control over stoichiometry and basicity to prevent retro-aldol degradation and poly-condensation byproducts. This guide presents a validated method using weak inorganic bases to achieve yields >80% with high purity (>98%), suitable for downstream pharmaceutical intermediate production.

Introduction & Strategic Rationale

This compound is a critical intermediate, serving as a precursor for 2-amino-2-phenylpropane-1,3-diol (a structural analogue of chloramphenicol and sphingosine bases) and various biocidal agents.

The synthesis relies on the Henry Reaction (nitroaldol), where the


-protons of the nitro compound are deprotonated to form a nitronate anion, which then attacks the electrophilic carbonyl of formaldehyde.
The Challenge: Selectivity and Stability

The reaction of phenylnitromethane with formaldehyde presents two specific challenges:

  • Stoichiometric Control: The target is the bis-hydroxymethylated product. Incomplete reaction leads to the mono-adduct (2-nitro-2-phenylethanol), while aggressive conditions can lead to Cannizzaro side reactions with excess formaldehyde.

  • Exotherm Management: Nitro-aldol additions are exothermic. Excessive heat can trigger a retro-Henry reaction (reversibility) or dehydration to unstable nitroalkenes.

Our Solution: The protocol below utilizes Sodium Carbonate (


)  rather than strong hydroxides (NaOH/KOH). The milder basicity (

) is sufficient to deprotonate the phenylnitromethane (

) but gentle enough to minimize side reactions and buffer the reaction pH.

Reaction Mechanism

The formation of the diol proceeds via a stepwise double addition. The phenyl group stabilizes the intermediate nitronate, facilitating the second addition.

HenryMechanism Start Phenylnitromethane (BnNO2) Nitronate1 Nitronate Anion (Intermediate I) Start->Nitronate1 Deprotonation (-H+) Base Base (Na2CO3) Base->Nitronate1 Catalysis Mono Mono-adduct (2-nitro-2-phenylethanol) Nitronate1->Mono + HCHO HCHO1 Formaldehyde (1st Eq) HCHO1->Mono Nitronate2 Nitronate Anion (Intermediate II) Mono->Nitronate2 Deprotonation (-H+) Product This compound Nitronate2->Product + HCHO HCHO2 Formaldehyde (2nd Eq) HCHO2->Product

Caption: Stepwise mechanism showing the sequential addition of two formaldehyde equivalents via nitronate intermediates.

Experimental Protocol

Materials & Equipment[1][2][3][4]
  • Reagents:

    • Phenylnitromethane (Nitromethylbenzene): 100.0 g (0.73 mol)

    • Formaldehyde (37% aqueous solution): 131.5 g (1.61 mol) [~2.2 eq]

    • Sodium Carbonate Monohydrate (

      
      ): 1.8 g (Catalyst)[1]
      
    • Toluene (Reagent Grade): For recrystallization.

  • Equipment:

    • 500 mL Jacketed Glass Reactor or 3-neck Round Bottom Flask.

    • Overhead Mechanical Stirrer (Teflon blade).

    • Internal Thermometer / Thermocouple.

    • Ice-water bath (for exotherm control).

Step-by-Step Methodology
Step 1: Reaction Initiation
  • Charge the reactor with 100.0 g Phenylnitromethane and 131.5 g Formaldehyde (37%) .

  • Begin mechanical stirring at moderate speed (approx. 250 RPM).

  • Add 1.8 g Sodium Carbonate Monohydrate in a single portion.

    • Note: The mixture will initially be biphasic. As the reaction proceeds and the diol forms, the mixture will become more homogeneous before precipitating.

Step 2: Thermal Management (Critical)
  • Monitor the internal temperature closely. The reaction is exothermic.

  • Allow the temperature to rise to 38°C .

  • Active Control: As soon as the temperature reaches 38°C, apply the cooling bath to maintain the temperature between 35°C and 40°C .

    • Warning: Exceeding 45°C increases the risk of Cannizzaro reaction (consuming formaldehyde) and formation of sticky polymeric byproducts.

  • Maintain stirring at 38°C for 90 minutes .

Step 3: Crystallization & Workup
  • After 90 minutes, crystals of the diol should begin to form spontaneously in the reaction mixture.

  • Dilute the slurry with 210 mL of ice-cold water .

  • Cool the mixture to 10°C and stir for an additional 2 hours to maximize precipitation.

  • Filtration: Filter the solid product using a Buchner funnel.

  • Wash: Wash the filter cake with 200 mL of cold water to remove excess formaldehyde and base.

Step 4: Purification (Recrystallization)
  • Transfer the damp cake to a clean flask.

  • Add 250 mL Toluene .

  • Heat to mild reflux (or ~85°C) to dissolve the crude solid, then cool slowly to 10°C with stirring.

  • Filter the purified white crystals and dry in a vacuum oven at 50°C.

Results & Characterization

Yield and Properties
ParameterSpecificationTypical Result
Yield > 75%78 - 84%
Appearance White Crystalline SolidConforms
Melting Point 96.0 – 97.5 °C96.5 °C
Purity (HPLC) > 97.0%98.2%
Spectral Data (Expected)
  • IR (KBr): Broad absorption at 3300–3400

    
     (O-H stretch); Strong bands at 1540 
    
    
    
    and 1370
    
    
    (
    
    
    stretch).
  • 1H NMR (DMSO-d6):

    
     7.4-7.6 (m, 5H, Ar-H), 5.4 (t, 2H, OH), 4.2-4.4 (dd, 4H, 
    
    
    
    ).

Process Workflow Diagram

Workflow Mix Step 1: Charge Reagents (BnNO2 + HCHO + Na2CO3) React Step 2: Reaction (Maintain 38°C, 90 min) Mix->React Exotherm Onset Quench Step 3: Quench & Dilute (Add Ice Water, Cool to 10°C) React->Quench Precipitation Observed Filter1 Filtration & Water Wash Quench->Filter1 Purify Step 4: Recrystallization (Solvent: Toluene) Filter1->Purify Crude Cake Final Pure this compound Purify->Final Dry at 50°C

Caption: Operational workflow from reagent mixing to final product isolation.

Troubleshooting & Optimization

Catalyst Selection[2][6][7][8]
  • Standard (Na2CO3): Best balance of rate and selectivity.

  • Alternative (Triethylamine): Can be used (1-2 mol%) but often leads to darker colored products requiring more rigorous purification.

  • Alternative (Amberlyst A-21): A solid resin weak base can be used for a heterogeneous approach, allowing catalyst recycling, though reaction times are typically longer (3-4 hours).

Common Failure Modes
  • Oiling Out: If the product separates as an oil rather than crystals, the reaction temperature likely exceeded 45°C, leading to impurities. Remedy: Re-dissolve in toluene, treat with activated charcoal, and re-crystallize.

  • Low Yield: Often due to insufficient formaldehyde (volatility loss). Ensure the reactor is well-sealed or use a slight excess (2.2 - 2.5 eq) of formaldehyde.

Safety & Handling (HSE)

Danger: Nitro compounds are energetic. While this compound is relatively stable, the starting material (phenylnitromethane) and intermediates must be handled with care.

  • Exotherm: The reaction is autocatalytic. Never add the catalyst to a hot mixture. Always add catalyst at room temperature and allow the exotherm to build slowly under cooling.

  • Toxicity:

    • H301: Toxic if swallowed.

    • H312: Harmful in contact with skin.[2][3]

    • H411: Toxic to aquatic life with long-lasting effects.[3]

  • PPE: Full chemical resistant gloves (Nitrile/Neoprene), safety goggles, and lab coat are mandatory. Work in a fume hood to avoid formaldehyde inhalation.

References

  • Primary Protocol Source

    • Reich, D. A. (1989). Synthesis of 2-phenyl-1,3-propanediol. U.S. Patent No. 4,868,327. Washington, DC: U.S.
  • Confirmation of Methodology

    • Batchelder, G. H. (1991). Synthesis of 2-phenyl-1,3-propanediol. U.S. Patent No. 5,072,056. Washington, DC: U.S.
  • General Henry Reaction Mechanism

    • Luzzio, F. A. (2001). "The Henry reaction: recent examples". Tetrahedron, 57(5), 915-945.
  • Safety Data

    • PubChem CID 224393 (2-Nitro-2-phenyl-1,3-propanediol).

Sources

Optimizing Solvent Systems for the Crystallization of 2-Nitro-2-phenylpropane-1,3-diol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for the strategic selection and optimization of solvent systems for the crystallization of 2-Nitro-2-phenylpropane-1,3-diol, a key intermediate in the synthesis of various pharmaceuticals. Moving beyond generic protocols, this document elucidates the causal relationships between the physicochemical properties of the target molecule, solvent characteristics, and the resulting crystal attributes. It presents a systematic approach to solvent screening, the application of single and mixed-solvent systems, and robust protocols for solubility determination and crystallization. The methodologies outlined herein are designed to be self-validating, empowering researchers, scientists, and drug development professionals to achieve high-purity, crystalline this compound with desirable physical properties.

Introduction: The Critical Role of Crystallization in Pharmaceutical Intermediates

This compound (NPP) is a pivotal building block in the synthesis of several active pharmaceutical ingredients (APIs). The purity and solid-state properties of this intermediate, such as crystal size, shape, and polymorphism, are of paramount importance as they directly influence the efficiency of subsequent synthetic steps, as well as the stability, bioavailability, and manufacturability of the final drug product. Crystallization is the most effective and scalable purification technique to control these critical attributes.

The choice of a solvent system is the cornerstone of a successful crystallization process. An ideal solvent should exhibit a significant differential solubility for the target compound over a practical temperature range, while effectively excluding impurities. This application note provides a systematic and scientifically grounded approach to identifying and optimizing such a solvent system for NPP.

Physicochemical Landscape of this compound

A thorough understanding of the molecular structure of NPP is fundamental to predicting its solubility behavior.

Chemical Structure:

  • Polar Functional Groups: The presence of two hydroxyl (-OH) groups and a nitro (-NO2) group imparts a significant degree of polarity to the molecule. These groups are capable of acting as both hydrogen bond donors and acceptors.

  • Aromatic Moiety: The phenyl group (C6H5) introduces a nonpolar, hydrophobic character.

  • Amphiphilic Nature: The combination of polar functional groups and a nonpolar aromatic ring suggests that NPP will exhibit a degree of solubility in a range of solvents with varying polarities. The principle of "like dissolves like" is a foundational concept in predicting solubility.[1]

Based on its structure, we can anticipate that polar protic solvents (e.g., alcohols, water) will be effective at solvating the hydroxyl groups, while aromatic and some polar aprotic solvents may interact favorably with the phenyl ring and the nitro group.

Strategic Solvent Selection: A Multi-faceted Approach

The selection of an appropriate solvent system is a critical step that dictates the success of the crystallization process.[2] A systematic screening of a diverse set of solvents is highly recommended over a trial-and-error approach.

Criteria for an Ideal Crystallization Solvent

An ideal solvent for the crystallization of NPP should possess the following characteristics:

  • High solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures. This differential solubility is the driving force for crystallization and is crucial for achieving a high yield.

  • Chemical inertness: The solvent must not react with NPP.

  • Appropriate boiling point: A boiling point between 60°C and 120°C is generally desirable for ease of handling and removal from the final product.

  • Impurity discrimination: The solvent should either keep impurities dissolved or leave them insoluble throughout the process.

  • Safety and environmental considerations: The solvent should have a low toxicity and environmental impact.

  • Crystal morphology: The solvent system can influence the shape and size of the crystals, which can impact downstream processing.

Initial Solvent Screening: A Practical Protocol

A preliminary screening of solvents with varying polarities is the first experimental step.

Protocol 1: Small-Scale Solvent Screening

  • Preparation: Place approximately 10-20 mg of crude NPP into several small test tubes or vials.

  • Solvent Addition: To each tube, add a different solvent from the list in Table 1, starting with 0.2 mL.

  • Room Temperature Solubility: Vigorously agitate the tubes at room temperature and observe the solubility.

  • Hot Solubility: If the compound is not fully soluble at room temperature, gently heat the tube in a water bath towards the boiling point of the solvent and observe for dissolution.

  • Cooling and Crystallization: If the compound dissolves upon heating, allow the solution to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.

  • Classification: Classify each solvent based on the observations as "Good," "Moderate," or "Poor" candidates for single-solvent crystallization.

Table 1: Illustrative Solubility Screening of this compound

SolventPolarity IndexPredicted Solubility at 25°CPredicted Solubility at 70°CSuitability as a Single Solvent
Water10.2LowModerateModerate
Methanol5.1HighVery HighPoor (too soluble)
Ethanol4.3ModerateHighGood
Isopropanol3.9LowModerateGood
Acetone5.1HighVery HighPoor (too soluble)
Ethyl Acetate4.4ModerateHighGood
Toluene2.4LowModerateGood
Heptane0.1Very LowVery LowPoor (insoluble)

Note: The solubility data presented in this table is illustrative and based on general solubility principles. Experimental verification is essential.

Experimental Protocols for Crystallization Optimization

Based on the initial screening, promising single solvents and solvent-antisolvent pairs can be further investigated.

Single-Solvent Crystallization

This is the simplest crystallization method and should be the first approach for promising solvents identified in the screening.

Protocol 2: Single-Solvent Recrystallization

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude NPP and the selected solvent (e.g., ethanol, isopropanol, or toluene).

  • Heating: Gently heat the mixture with stirring on a hot plate until the solvent reaches its boiling point.

  • Saturated Solution: Add small portions of the hot solvent until the NPP is completely dissolved. Avoid adding a large excess of solvent to maximize the yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, more well-defined crystals.

  • Further Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point of NPP.

Mixed-Solvent (Antisolvent) Crystallization

This technique is employed when no single solvent provides the desired solubility profile. A "solvent" in which NPP is highly soluble is paired with an "antisolvent" in which it is poorly soluble. The two solvents must be miscible.

Common Solvent-Antisolvent Pairs for NPP (Hypothetical):

  • Methanol (solvent) / Water (antisolvent)

  • Acetone (solvent) / Heptane (antisolvent)

  • Ethyl Acetate (solvent) / Heptane (antisolvent)

Protocol 3: Mixed-Solvent Recrystallization

  • Dissolution: Dissolve the crude NPP in a minimal amount of the hot "good" solvent (e.g., methanol).

  • Antisolvent Addition: While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise until a persistent cloudiness (turbidity) is observed. This indicates that the solution is saturated.

  • Redissolution: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 7-9 from Protocol 2.

Visualization of Workflows

Solvent Screening Workflow

Solvent_Screening_Workflow Start Start: Crude NPP Screening Small-Scale Solubility Screening (Table 1 Solvents) Start->Screening Classify Classify Solvent Suitability Screening->Classify Good Good Single Solvent Candidate Classify->Good Ideal differential solubility Moderate Moderate Candidate (Consider for Mixed-Solvent) Classify->Moderate High solubility at all temps OR moderate differential solubility Poor Poor Candidate (Insoluble or Too Soluble) Classify->Poor Insoluble OR very high solubility at all temps Protocol2 Proceed to Protocol 2: Single-Solvent Crystallization Good->Protocol2 Protocol3 Proceed to Protocol 3: Mixed-Solvent Crystallization Moderate->Protocol3 End Optimized Crystallization Protocol2->End Protocol3->End

Caption: Workflow for solvent screening and selection.

Decision Tree for Crystallization Method

Crystallization_Decision_Tree Start Start: Promising Solvent(s) Identified IsSingleSolvent Is there a single solvent with good differential solubility? Start->IsSingleSolvent SingleSolvent Use Single-Solvent Crystallization (Protocol 2) IsSingleSolvent->SingleSolvent Yes MixedSolvent Use Mixed-Solvent Crystallization (Protocol 3) IsSingleSolvent->MixedSolvent No Characterize Characterize Crystals (Purity, Yield, Morphology) SingleSolvent->Characterize MixedSolvent->Characterize Optimize Further Optimization Needed? Characterize->Optimize Optimize->Start Yes End Final Protocol Established Optimize->End No

Sources

Application Note: A Scalable and Efficient Synthesis of 2-Nitro-2-phenylpropane-1,3-diol for Industrial Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Industrial Significance

2-Nitro-2-phenylpropane-1,3-diol (NPPD) is a critical chemical intermediate with significant value in the pharmaceutical industry. Its primary importance lies in its role as the direct precursor to 2-amino-2-phenyl-1,3-propanediol (APPD), a key building block for the synthesis of Felbamate, a novel antiepileptic drug.[1] The efficient, safe, and scalable production of NPPD is therefore a pivotal step in the manufacturing pipeline of this important therapeutic agent.

This application note provides a comprehensive guide for the industrial-scale synthesis of this compound. We move beyond rudimentary lab-scale procedures to present a robust, one-pot process starting from readily available commercial materials: benzyl chloride, a nitrite source, and formaldehyde. This method is designed to enhance safety, reduce operational complexity, and improve yield, meeting the stringent demands of industrial chemical production.[1]

Chemical Principles and Reaction Mechanism

The core of this synthesis is the classic Henry (or Nitroaldol) Reaction , a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[2][3] In this optimized industrial protocol, the synthesis is achieved through a sequential, one-pot process that involves two key transformations:

  • In Situ Generation of Phenylnitromethane: The process begins with the nucleophilic substitution of benzyl chloride with a nitrite salt (e.g., sodium nitrite). This reaction generates the key nitroalkane intermediate, phenylnitromethane, directly within the reaction vessel, thereby avoiding the handling and storage of this potentially sensitive reagent.

  • Double Hydroxymethylation (Henry Reaction): The freshly formed phenylnitromethane possesses an acidic α-proton. In the presence of a base catalyst, this proton is abstracted to form a resonance-stabilized nitronate anion. This potent nucleophile then sequentially attacks two molecules of formaldehyde. The resulting dialkoxide intermediate is subsequently protonated during workup to yield the final product, this compound.

The causality for selecting this one-pot approach is rooted in process intensification and safety. By generating the phenylnitromethane intermediate in situ, the protocol eliminates an entire synthesis and purification step, reduces solvent waste, and minimizes operator exposure to an isolated nitroalkane intermediate.

reaction_mechanism cluster_0 Step 1: In Situ Phenylnitromethane Formation cluster_1 Step 2: Base-Catalyzed Henry Reaction Benzyl_Chloride Benzyl Chloride Phenylnitromethane Phenylnitromethane (Intermediate) Benzyl_Chloride->Phenylnitromethane Nucleophilic Substitution Nitrite Nitrite (e.g., NaNO₂) Nitrite->Phenylnitromethane Chloride_Ion Cl⁻ PNM_Intermediate Phenylnitromethane Phenylnitromethane->PNM_Intermediate Intermediate Transfers to Next Step Nitronate_Anion Nitronate Anion (Nucleophile) PNM_Intermediate->Nitronate_Anion Deprotonation Base Base (Catalyst) Base->Nitronate_Anion NPPD_Product This compound Nitronate_Anion->NPPD_Product Double Nucleophilic Addition Formaldehyde1 Formaldehyde (2 eq.) Formaldehyde1->NPPD_Product

Diagram 1: Overall Reaction Mechanism.

Scalable Synthesis Protocol

This protocol is adapted from established industrial methods and is designed for scalability.[1] All operations should be conducted in a well-ventilated chemical fume hood or an appropriate reactor system with proper engineering controls.

3.1 Materials and Equipment

  • Reactants: Benzyl chloride, Sodium nitrite (NaNO₂), Formaldehyde solution (37% aq.), Sodium carbonate (Na₂CO₃) or other suitable base catalyst.

  • Solvents: A suitable organic solvent (e.g., Ethanol, THF), Ethyl acetate (for extraction), Petroleum ether.

  • Workup: Deionized water, Anhydrous sodium sulfate (Na₂SO₄).

  • Equipment: Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel; separatory funnel; rotary evaporator; filtration apparatus.

3.2 Step-by-Step Procedure

  • Reactor Charging: In a suitable reaction vessel, charge benzyl chloride, the selected organic solvent, the base catalyst (e.g., sodium carbonate), and the nitrite source.[1] Begin agitation to ensure a homogenous mixture.

  • Initial Reaction Phase: Add the formaldehyde solution to the mixture. Heat the reaction to the target temperature range of 30-60°C .[1] A moderate temperature of 40-45°C is often optimal for controlling the initial exotherm and ensuring a steady reaction rate.

  • Controlled Incubation: Maintain the reaction at the set temperature under continuous stirring for a period of 8 to 15 hours .[1] Reaction progress can be monitored by an appropriate analytical method, such as GC or TLC, to determine the consumption of the benzyl chloride starting material.

  • Quenching and Extraction: Upon completion, cool the reaction mixture and transfer it to a larger vessel. Quench the reaction by adding ice-cold water. Perform an extraction using a suitable organic solvent like ethyl acetate. Repeat the extraction three times to ensure complete recovery of the product from the aqueous phase. Combine the organic layers.[1]

  • Washing and Drying: Wash the combined organic phase with deionized water (3x) to remove residual salts and water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

  • Solvent Removal and Isolation: Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to remove the bulk solvent. This will typically yield the crude product as a solid or a thick oil.

  • Purification by Recrystallization: The crude this compound can be further purified by recrystallization. A common solvent system for this is toluene or a mixture of ethyl acetate and petroleum ether.[4][5] The damp cake from a previous step can be slurried in ice water, stirred for an hour, filtered, and then washed with cold toluene before final drying.[4][5] The purified product should be a white crystalline solid.[6]

workflow start Start: Assemble Reagents reactor_charge 1. Charge Reactor (Benzyl Chloride, Solvent, Base, Nitrite, Formaldehyde) start->reactor_charge reaction 2. Heat & Stir (40-45°C, 8-15h) reactor_charge->reaction workup 3. Quench with Ice Water & Extract with Ethyl Acetate reaction->workup wash_dry 4. Wash Organic Layer & Dry with Na₂SO₄ workup->wash_dry concentrate 5. Concentrate (Rotary Evaporation) wash_dry->concentrate purify 6. Purify (Recrystallization) concentrate->purify final_product End: Purified NPPD purify->final_product

Diagram 2: Industrial Synthesis Workflow.

Process Optimization and Data

For successful industrial scale-up, precise control over reaction parameters is crucial. The choice of a mild base catalyst like sodium carbonate monohydrate is advantageous over stronger bases like sodium hydroxide, as it allows for a more controlled reaction rate and temperature profile, minimizing side reactions.[5]

ParameterRecommended Range/ValueRationale & Key Insights
Stoichiometry Benzyl Chloride:Formaldehyde (1 : >2)A slight excess of formaldehyde ensures the complete double addition to the phenylnitromethane intermediate.
Temperature 30 - 60 °C[1]Balances reaction rate with safety. Temperatures below 30°C may be too slow, while exceeding 60°C can lead to side products.
Reaction Time 8 - 15 hours[1]Dependent on scale and temperature. Monitoring by GC/TLC is essential to determine the endpoint and avoid impurity formation.
Catalyst Mild Base (e.g., Na₂CO₃·H₂O)Provides controlled deprotonation of phenylnitromethane, preventing runaway reactions sometimes seen with stronger bases.[5]
Expected Yield 75 - 85%Yields are highly dependent on precise control of parameters and efficient extraction/purification. Yields of 78% have been reported.[4][5]
Purity (Post-Recrystallization) >97%High purity is achievable with careful recrystallization, essential for pharmaceutical applications.[4]

Safety and Handling

Industrial synthesis of NPPD requires strict adherence to safety protocols due to the hazardous nature of the chemicals involved.

  • Benzyl Chloride: Is a potent lachrymator and is classified as a carcinogen. It must be handled in a closed system or a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.

  • Formaldehyde: Is a known carcinogen and sensitizer. Aqueous solutions can release formaldehyde gas. Use in a well-ventilated area is mandatory.

  • Organic Solvents: Solvents like ethyl acetate and petroleum ether are flammable. All heating elements must be intrinsically safe, and sources of ignition must be eliminated from the production area.

  • Reaction Exotherm: The Henry reaction can be exothermic. Gradual heating and the ability to apply cooling (via a reactor jacket) are essential for maintaining temperature control, especially during scale-up.

A thorough process hazard analysis (PHA) should be conducted before attempting this synthesis on an industrial scale.

Conclusion

The one-pot synthesis of this compound from benzyl chloride represents a significant advancement for industrial-scale production. By generating the key phenylnitromethane intermediate in situ, this protocol enhances safety, streamlines the manufacturing process, and reduces waste. The detailed methodology and optimization parameters provided in this note offer a robust framework for researchers and drug development professionals to efficiently and safely produce this vital pharmaceutical intermediate, ensuring a reliable supply chain for the synthesis of advanced therapeutics.

References

  • Vertex AI Search. (n.d.). News - Phenylboronic Acid: The 'Versatile Tool' in Organic Synthesis and Biomedicine.
  • Wikipedia. (n.d.). Phenylboronic acid.
  • Ataman Kimya. (n.d.). 2-BROMO-2-NITROPROPANE-1,3-DIOL.
  • Vaibhav Fine Chem. (2024, November 16). Preparation of Bronopol 2-Bromo-2-nitro-1,3-propanediol.
  • ResearchGate. (n.d.). Phenylboronic Acid (PBA): A Versatile Chemical in Synthetic Organic Chemistry.
  • Align Chemical Ltd. (n.d.). Phenylboronic acid.
  • Google Patents. (n.d.). CN112250580A - Preparation method of 2-nitro-2-substituted phenyl propane-1, 3-diol.
  • ChemicalBook. (2023, May 9). Phenylboronic acid:Synthesis,reactions.
  • Google Patents. (n.d.). US5072056A - Synthesis of 2-phenyl-1,3-propanediol.
  • ResearchGate. (n.d.). Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol.
  • PrepChem.com. (n.d.). Preparation of 2-Bromo-2-nitropropane-1,3-diol.
  • Google Patents. (n.d.). US6867336B2 - Method for the continuous production of 2-bromo-2-nitro-1,3-propanediol.
  • Google Patents. (n.d.). US4868327A - Synthesis of 2-phenyl-1,3-propanediol.
  • Alfa Chemistry. (n.d.). Henry Nitroaldol Reaction.
  • Google Patents. (n.d.). EP0349217A2 - Novel process for the preparation of bronopol.
  • Ataman Kimya. (n.d.). BRONOPOL.
  • IRO Biocide. (2025, January 21). How to Improve the Purity of Bronopol.
  • Organic Chemistry Portal. (n.d.). Henry Reaction.
  • Patsnap. (2013, January 2). Method for synthesizing and preparing bronopol by one step.
  • ChemicalBook. (2022, January 7). Use of Bronopol.
  • ResearchGate. (2025, August 6). A new sustainable protocol for the synthesis of nitroaldol derivatives via Henry reaction under solvent-free conditions.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 5428-02-4.
  • Sigma-Aldrich. (n.d.). 2-Nitro-2-phenyl-propane-1,3-diol AldrichCPR 5428-02-4.
  • Google Patents. (n.d.). US9233898B2 - Process for the preparation of 2-phenyl-1,3-propanediol.
  • WIPO Patentscope. (2013, September 12). WO/2013/133925 PROCESS FOR THE PREPARATION OF NITROALCOHOLS.

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis of 2-Nitro-2-phenylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating a Classic Reaction with Modern Technology

The synthesis of 2-Nitro-2-phenylpropane-1,3-diol, a valuable building block in organic synthesis, is traditionally accomplished through the Henry (or nitroaldol) reaction.[1][2] This classic carbon-carbon bond-forming reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[2] The resulting β-nitro alcohol products are versatile intermediates, readily converted into other important functional groups such as β-amino alcohols, α-nitro ketones, or nitroalkenes.[1][2]

Conventional methods for the Henry reaction often require long reaction times and can lead to the formation of side products.[3] In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to overcome these limitations.[4][5][6][7][8] Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to significant rate enhancements, higher yields, and often, improved product purity.[5][6][8][9] This approach aligns with the principles of green chemistry by reducing reaction times, energy consumption, and sometimes minimizing the need for hazardous solvents.[4][5][7]

These application notes provide a detailed protocol for the microwave-assisted synthesis of this compound from benzaldehyde and nitroethanol, offering researchers a more efficient and sustainable method for obtaining this key synthetic intermediate.

Reaction Mechanism and the Role of Microwave Irradiation

The synthesis of this compound proceeds via a double Henry reaction. The reaction is initiated by the deprotonation of nitroethane by a base to form a resonance-stabilized nitronate anion.[1][10] This is followed by a nucleophilic attack of the nitronate on the carbonyl carbon of benzaldehyde. The resulting intermediate then undergoes a second Henry reaction with formaldehyde, which is generated in situ or added, to yield the final diol product.

Mechanism of the Henry Reaction:

  • Deprotonation: A base removes an alpha-proton from the nitroalkane, creating a nucleophilic nitronate ion.[1]

  • Nucleophilic Addition: The nitronate ion attacks the electrophilic carbonyl carbon of the aldehyde.[1]

  • Protonation: The resulting alkoxide is protonated to form the β-nitro alcohol.[1]

Microwave irradiation accelerates this process through two primary mechanisms: dipolar polarization and ionic conduction.[5] Polar molecules, such as the reactants and intermediates in the Henry reaction, attempt to align with the rapidly oscillating electric field of the microwaves. This rapid reorientation generates heat efficiently and uniformly throughout the reaction mixture.[5][7] This targeted heating minimizes the formation of hotspots and byproducts, often leading to cleaner reactions and higher yields compared to conventional heating methods.[5][6][8]

Experimental Protocol

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
BenzaldehydeReagent Grade, ≥99%Sigma-Aldrich
NitroethaneReagent Grade, ≥98%Sigma-Aldrich
Formaldehyde37% solution in waterSigma-Aldrich
Sodium HydroxidePellets, ≥97%Fisher Scientific
EthanolAnhydrous, ≥99.5%VWR
Diethyl EtherAnhydrous, ≥99.7%VWR
Anhydrous Magnesium Sulfate≥97%Sigma-Aldrich
Microwave Synthesizere.g., CEM Discover, Biotage InitiatorN/A
10 mL Microwave Reaction Vialwith snap cap and stirrer barN/A
Rotary EvaporatorN/AN/A
Thin Layer Chromatography (TLC) PlatesSilica gel 60 F254MilliporeSigma
Step-by-Step Synthesis Protocol
  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stirrer bar, combine benzaldehyde (1.06 g, 10 mmol) and nitroethane (0.75 g, 10 mmol).

  • Solvent and Catalyst Addition: Add 3 mL of ethanol to the vial. While stirring, add 0.5 mL of a 1 M aqueous solution of sodium hydroxide.

  • Formaldehyde Addition: Carefully add 1.62 g of a 37% aqueous formaldehyde solution (20 mmol) to the reaction mixture.

  • Microwave Irradiation: Securely cap the vial and place it in the microwave synthesizer. Irradiate the mixture at 100°C for 15 minutes with a maximum power of 200 W.

  • Reaction Quenching and Workup: After the reaction is complete and the vial has cooled to room temperature, carefully open the vial. Quench the reaction by adding 10 mL of 1 M hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to yield this compound as a white solid.

Visualizing the Workflow

G cluster_prep Reaction Preparation cluster_reaction Microwave Synthesis cluster_workup Product Isolation reagents Combine Benzaldehyde, Nitroethane, Ethanol catalyst Add NaOH Solution reagents->catalyst formaldehyde Add Formaldehyde Solution catalyst->formaldehyde mw_irradiation Microwave Irradiation (100°C, 15 min) formaldehyde->mw_irradiation quench Quench with HCl mw_irradiation->quench extract Extract with Diethyl Ether quench->extract dry Dry and Concentrate extract->dry purify Recrystallize dry->purify

Caption: Microwave-assisted synthesis workflow for this compound.

Expected Results and Discussion

ParameterConventional MethodMicrowave-Assisted Method
Reaction Time Several hours to overnight10-20 minutes
Temperature Varies (often room temp. to reflux)100-120°C
Typical Yield 60-75%>85%
Purity Often requires extensive purificationGenerally higher initial purity

The microwave-assisted protocol offers a significant reduction in reaction time compared to conventional heating methods.[6][8][9] This acceleration is a direct result of the efficient and rapid heating provided by microwave irradiation.[5][7] The higher reaction temperature, which can be safely achieved in a sealed microwave vial, also contributes to the increased reaction rate.

Furthermore, the uniform heating provided by microwaves often leads to cleaner reactions with fewer byproducts, resulting in higher yields and simplified purification.[5][8] The improved efficiency of this method makes it an attractive alternative for researchers in drug development and other fields where rapid synthesis of chemical intermediates is crucial.

Safety Precautions

  • Always conduct microwave-assisted reactions in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Ensure that the microwave reaction vials are not filled more than two-thirds full to accommodate any pressure buildup.

  • Never attempt to open a sealed microwave vial while it is still hot or under pressure. Allow the vial to cool completely before opening.

  • Benzaldehyde, nitroethane, and formaldehyde are hazardous chemicals. Handle them with care and consult their respective Safety Data Sheets (SDS) before use.

Conclusion

The microwave-assisted synthesis of this compound represents a significant improvement over traditional synthetic methods. This approach offers a faster, more efficient, and often higher-yielding route to this valuable synthetic intermediate. By leveraging the principles of microwave chemistry, researchers can accelerate their synthetic workflows while adhering to the principles of green chemistry.

References

  • International Journal of Trend in Scientific Research and Development. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. [Link]

  • International Journal of Research in Pharmacy and Allied Science. Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. [Link]

  • Patsnap. Microwave-Assisted Synthesis: 10x Faster Organic Reactions. [Link]

  • PMC. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]

  • Advanced Journal of Chemistry, Section A. Importance of Microwave Heating in Organic Synthesis. [Link]

  • Sciencemadness Wiki. Nitroaldol reaction. [Link]

  • Master Organic Chemistry. Henry Reaction. [Link]

  • Wikipedia. Henry reaction. [Link]

  • MDPI. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. [https://www.rjpbcs.com/pdf/2020_11(2)/[3].pdf]([Link]3].pdf)

  • Google Patents. CN112250580A - Preparation method of 2-nitro-2-substituted phenyl propane-1, 3-diol.
  • Google Patents. US4868327A - Synthesis of 2-phenyl-1,3-propanediol.
  • PubChem. 2-Nitro-2-phenyl-1,3-propanediol. [Link]

  • International Journal of Advanced Research. Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol. [Link]

  • SciSpace. Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. [Link]

  • MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]

  • IOSR Journal of Pharmacy. Microwave assisted synthesis of pharmacologically active N-phenyl acetamide derivatives of indolo [2, 3-b] quinoxaline. [Link]

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Application Notes and Protocols for the Electrochemical Reduction of 2-Nitro-2-phenylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Greener Path to a Key Pharmaceutical Intermediate

The synthesis of 2-amino-2-phenylpropane-1,3-diol is of significant interest to the pharmaceutical industry as it serves as a crucial building block for various active pharmaceutical ingredients (APIs). Traditionally, the reduction of its nitro precursor, 2-Nitro-2-phenylpropane-1,3-diol, is achieved through catalytic hydrogenation or using stoichiometric metallic reductants. While effective, these methods often require high pressures, specialized catalysts, and can generate significant waste streams.[1][2] Electrochemical synthesis offers a compelling alternative, providing a potentially more sustainable, efficient, and controllable route to this valuable amine.[3][4]

Electrochemical reduction leverages the direct input of electrons to drive chemical transformations, often under mild conditions and with high selectivity. The degree of reduction of a nitro group can be precisely tuned by controlling the applied potential at the cathode, offering a level of control that is difficult to achieve with conventional chemical reagents.[3][5] This guide provides a comprehensive overview of the principles and detailed protocols for the electrochemical reduction of this compound, intended for researchers and professionals in drug development and chemical synthesis.

The Science Behind the Method: Understanding the Electrochemical Reduction of Nitroarenes

The electrochemical reduction of aromatic nitro compounds is a well-established process that typically proceeds in a stepwise manner.[6] The overall reaction involves the transfer of six electrons and six protons to convert the nitro group (-NO₂) into an amino group (-NH₂). The generally accepted mechanism in acidic aqueous or mixed aqueous-organic media is as follows:

  • Initial two-electron reduction: The nitro group is first reduced to a nitroso intermediate.

  • Further two-electron reduction: The nitroso intermediate is then rapidly reduced to a hydroxylamine derivative.

  • Final two-electron reduction: The hydroxylamine is subsequently reduced to the final amine product.

The pH of the electrolyte is a critical parameter that significantly influences the reaction pathway and the stability of the intermediates.[7][8] In acidic solutions, the complete six-electron reduction to the amine is generally favored. Under neutral or alkaline conditions, the hydroxylamine intermediate may be more stable or undergo side reactions, such as condensation, leading to the formation of azoxy or azo compounds.

The choice of cathode material is also crucial. Materials with a high hydrogen evolution overpotential, such as lead, mercury, and some forms of carbon (like glassy carbon and graphite), are preferred for the reduction of organic compounds in protic media.[9] This is because they suppress the competing hydrogen evolution reaction (HER), thus increasing the current efficiency for the desired reduction process.

Investigative Phase: Characterization by Cyclic Voltammetry

Before proceeding to a preparative-scale electrolysis, it is highly recommended to perform a cyclic voltammetry (CV) study of this compound. CV is a powerful electroanalytical technique that provides valuable information about the reduction potential of the compound and offers insights into the reaction mechanism.[10][11]

Protocol 1: Cyclic Voltammetry Analysis

Objective: To determine the reduction potential of this compound and to assess the general characteristics of its electrochemical reduction.

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working Electrode: Glassy carbon electrode (GCE)

  • Reference Electrode: Ag/AgCl (saturated KCl)

  • Counter Electrode: Platinum wire or graphite rod

  • This compound

  • Supporting Electrolyte: e.g., 0.1 M H₂SO₄ in a 1:1 water:methanol mixture

  • High-purity nitrogen gas for deoxygenation

Procedure:

  • Electrode Preparation: Polish the glassy carbon electrode with alumina slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and sonicate in ethanol for 5 minutes to remove any residual abrasive particles.

  • Electrolyte Preparation: Prepare a solution of the supporting electrolyte (e.g., 0.1 M H₂SO₄ in 1:1 deionized water:methanol).

  • Analyte Solution: Accurately weigh a small amount of this compound and dissolve it in the electrolyte solution to a final concentration of 1-5 mM.

  • Cell Assembly: Assemble the three-electrode cell with the prepared electrodes and the analyte solution.

  • Deoxygenation: Purge the solution with high-purity nitrogen for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a nitrogen blanket over the solution during the experiment.

  • Cyclic Voltammetry Scan:

    • Set the potential window to scan from an initial potential where no reaction occurs (e.g., +0.2 V vs. Ag/AgCl) towards a negative potential until the reduction peak is observed (e.g., -1.2 V vs. Ag/AgCl), and then reverse the scan back to the initial potential.

    • Start with a scan rate of 100 mV/s.

    • Record the cyclic voltammogram.

  • Data Analysis:

    • Identify the cathodic peak potential (Epc), which corresponds to the reduction of the nitro group.

    • Observe the presence or absence of an anodic peak on the reverse scan to assess the reversibility of the initial electron transfer steps. For many nitroarene reductions, the overall process is irreversible due to the involvement of subsequent chemical steps.

    • Perform scans at different scan rates (e.g., 25, 50, 100, 200 mV/s) to investigate the nature of the electrode process (diffusion-controlled vs. adsorption-controlled).

Preparative Scale: Controlled-Potential Electrolysis

Once the reduction potential has been determined from the CV analysis, a preparative-scale synthesis can be carried out using controlled-potential electrolysis (CPE).[5][12] This technique involves holding the potential of the working electrode at a constant value, typically slightly more negative than the peak potential observed in the CV, to ensure a sufficient reaction rate without reducing the solvent or electrolyte.

Protocol 2: Synthesis of 2-amino-2-phenylpropane-1,3-diol

Objective: To synthesize 2-amino-2-phenylpropane-1,3-diol from this compound on a preparative scale.

Materials:

  • Potentiostat/Galvanostat capable of delivering sufficient current for the desired scale.

  • Divided electrochemical cell (H-cell) with a proton-exchange membrane (e.g., Nafion®) or a porous glass frit.

  • Working Electrode (Cathode): Large surface area electrode, such as a graphite plate or a copper mesh.

  • Counter Electrode (Anode): Platinum gauze or a graphite rod.

  • Reference Electrode: Ag/AgCl (saturated KCl).

  • This compound.

  • Catholyte: A solution of the starting material in a suitable electrolyte (e.g., 0.1 M H₂SO₄ in 1:1 water:methanol).

  • Anolyte: The same electrolyte solution as the catholyte, without the starting material.

  • Magnetic stirrer and stir bar.

  • Equipment for work-up and purification (e.g., rotary evaporator, glassware for extraction, chromatography columns).

Procedure:

  • Cell Setup:

    • Assemble the divided H-cell. Place the cathode and the reference electrode in one compartment (the catholyte compartment) and the anode in the other compartment (the anolyte compartment).

    • Ensure the reference electrode tip is placed close to the surface of the working electrode.

  • Electrolyte and Substrate:

    • Prepare the catholyte by dissolving a known amount of this compound in the chosen electrolyte solution.

    • Fill the anolyte compartment with the anolyte solution.

    • Ensure the liquid levels in both compartments are equal.

  • Electrolysis:

    • Begin stirring the catholyte.

    • Apply a constant potential to the cathode. This potential should be about 100-200 mV more negative than the peak potential determined in the CV study (a typical starting point could be in the range of -0.8 to -1.1 V vs. Ag/AgCl, but should be optimized based on the CV data).

    • Monitor the current as a function of time. The current will decrease as the starting material is consumed. The electrolysis is considered complete when the current drops to a low, steady value (typically <5% of the initial current).

    • The total charge passed can be integrated to monitor the reaction progress and to calculate the number of electrons transferred per molecule (Faraday's law). For the complete reduction of a nitro group to an amine, the theoretical charge is 6 Faradays per mole of substrate.

  • Work-up and Product Isolation:

    • Once the electrolysis is complete, carefully disassemble the cell.

    • Transfer the catholyte solution to a round-bottom flask.

    • Neutralize the acidic solution by the slow addition of a base (e.g., a saturated solution of sodium bicarbonate) until the pH is approximately 8-9.

    • If a co-solvent like methanol was used, remove it under reduced pressure using a rotary evaporator.

    • Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) several times.

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification and Characterization:

    • The crude product can be purified by recrystallization or column chromatography on silica gel.

    • Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Compare the obtained data with literature values for 2-amino-2-phenylpropane-1,3-diol.

Data Presentation and Visualization

Table 1: Key Experimental Parameters for Electrochemical Reduction
ParameterCyclic Voltammetry (Investigative)Controlled-Potential Electrolysis (Preparative)Rationale
Working Electrode Glassy CarbonGraphite Plate or Copper MeshHigh hydrogen overpotential, good conductivity. Larger surface area for preparative scale.
Reference Electrode Ag/AgCl (sat. KCl)Ag/AgCl (sat. KCl)Stable and reproducible reference potential.
Counter Electrode Platinum WirePlatinum Gauze or Graphite RodInert material to complete the electrical circuit.
Electrolyte 0.1 M H₂SO₄ in 1:1 H₂O:MeOH0.1 M H₂SO₄ in 1:1 H₂O:MeOHProvides conductivity and a proton source. The co-solvent aids in substrate solubility.
Substrate Conc. 1-5 mM10-100 mMLower concentration for analytical study, higher for preparative synthesis.
Applied Potential Scanned (e.g., +0.2 to -1.2 V)Constant (e.g., -0.9 V vs. Ag/AgCl)CV scans to find the reduction potential. CPE uses a fixed potential for selective reduction.
Cell Type UndividedDivided (H-cell)Simple setup for CV. Divided cell for CPE prevents product re-oxidation at the anode.
Diagrams

Electrochemical_Reduction_Pathway Start This compound (R-NO2) Nitroso Nitroso Intermediate (R-NO) Start->Nitroso +2e-, +2H+ Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine +2e-, +2H+ Amine 2-Amino-2-phenylpropane-1,3-diol (R-NH2) Hydroxylamine->Amine +2e-, +2H+ caption Figure 1: Proposed pathway for the electrochemical reduction.

Caption: Figure 1: Proposed pathway for the electrochemical reduction.

Experimental_Workflow cluster_0 Investigative Phase cluster_1 Preparative Phase CV_Setup Cyclic Voltammetry Setup (GCE, Ag/AgCl, Pt wire) CV_Analysis Determine Reduction Potential (Epc) CV_Setup->CV_Analysis CPE_Setup Controlled-Potential Electrolysis Setup (Graphite cathode, Divided Cell) CV_Analysis->CPE_Setup Inform Potential Selection CPE_Run Electrolysis at Constant Potential CPE_Setup->CPE_Run Workup Neutralization & Extraction CPE_Run->Workup Purification Recrystallization / Chromatography Workup->Purification Characterization NMR, MS Analysis Purification->Characterization caption Figure 2: Experimental workflow from investigation to synthesis.

Caption: Figure 2: Experimental workflow from investigation to synthesis.

Conclusion and Further Considerations

The electrochemical reduction of this compound presents a promising and sustainable alternative to conventional synthetic methods. The protocols outlined in this guide provide a solid foundation for researchers to explore and optimize this transformation. Key parameters such as pH, electrode material, solvent composition, and applied potential can be further fine-tuned to maximize yield and current efficiency. It is also important to consider the potential for side reactions, such as the formation of oligomeric products, especially at higher substrate concentrations or non-optimal pH values. Careful monitoring of the reaction progress by techniques like HPLC is recommended. With careful execution and optimization, electrochemical synthesis can be a powerful tool in the modern chemist's arsenal for the development of greener and more efficient routes to valuable pharmaceutical intermediates.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Diastereoselectivity in 2-Nitro-2-phenylpropane-1,3-diol Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the diastereoselective synthesis of 2-Nitro-2-phenylpropane-1,3-diol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the stereochemical outcome of this crucial nitroaldol (Henry) reaction. Here, we will delve into the mechanistic nuances and provide actionable solutions to common challenges encountered in the laboratory.

Troubleshooting Guide: Enhancing Diastereoselectivity

The formation of this compound via the Henry reaction of nitromethane with benzaldehyde, followed by a second addition to formaldehyde, presents a significant stereochemical challenge.[1][2] The creation of two adjacent stereocenters can lead to a mixture of syn and anti diastereomers. Controlling the ratio of these isomers is paramount for applications in pharmaceuticals and fine chemical synthesis.[3]

Issue 1: My reaction yields a nearly 1:1 mixture of diastereomers. How can I favor a specific diastereomer?

A low diastereomeric ratio (dr) is a common outcome in the absence of effective stereocontrol.[3][4] The reversibility of the Henry reaction and the potential for epimerization at the nitro-substituted carbon contribute to this lack of selectivity.[3][4]

Possible Causes & Solutions:

  • Inadequate Catalyst System: The choice of catalyst is the most critical factor in directing diastereoselectivity.[3][4]

    • Solution: Employ a chiral metal catalyst or an organocatalyst. Chiral metal complexes, often involving copper, zinc, or lanthanides, coordinate with both the nitronate and the aldehyde, creating a rigid transition state that favors one diastereomer over the other.[3][4] Organocatalysts, such as cinchona alkaloids or guanidine derivatives, can also provide excellent stereocontrol.[5][6]

  • Reaction Conditions Not Optimized: Temperature, solvent, and base selection significantly influence the stereochemical course of the reaction.[7][8][9]

    • Solution: Systematically screen these parameters. Lowering the reaction temperature often enhances diastereoselectivity by favoring the thermodynamically more stable transition state.[9] The solvent polarity can affect the aggregation state of the catalyst and the solvation of the transition state, thereby impacting selectivity.[7][8] The choice of base is also crucial; its strength can influence the rate of the forward reaction versus the retro-Henry reaction.[10][11]

Experimental Protocol: Screening for Optimal Diastereoselectivity

  • Catalyst Selection: Choose a class of catalysts to investigate (e.g., copper-bisoxazoline complexes or a guanidine-thiourea organocatalyst).[5]

  • Solvent Screen: Set up parallel reactions in a range of solvents with varying polarities (e.g., THF, CH2Cl2, Toluene, and a protic solvent like isopropanol).[7][8]

  • Temperature Study: For the most promising solvent, conduct the reaction at different temperatures (e.g., room temperature, 0 °C, -20 °C, and -78 °C).

  • Base Evaluation: If using a metal catalyst that requires a co-base, screen different non-nucleophilic bases (e.g., triethylamine, diisopropylethylamine).

  • Analysis: Determine the diastereomeric ratio of the crude reaction mixture for each condition using ¹H NMR spectroscopy or chiral HPLC.[12]

Issue 2: I'm observing significant formation of byproducts, such as nitroalkenes from dehydration.

The β-nitro alcohol product can undergo dehydration, especially under harsh basic or acidic conditions, to form a nitroalkene.[3][4][10]

Possible Causes & Solutions:

  • Excessively Strong Base or High Temperature: These conditions promote the elimination of water.[8][10]

    • Solution: Use a milder base in stoichiometric amounts or a catalytic amount of a more suitable base.[10] Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Workup Procedure: Acidic workup conditions can also lead to dehydration.

    • Solution: Employ a neutral or slightly basic workup. Quench the reaction with a saturated solution of ammonium chloride or a buffer.

Issue 3: The retro-Henry reaction is competing with product formation, leading to low yields.

All steps of the Henry reaction are reversible.[4] The retro-Henry reaction, the reverse of the C-C bond formation, can be significant under certain conditions, leading to the decomposition of the desired product back to the starting materials.[7]

Possible Causes & Solutions:

  • Thermodynamic Instability of the Product: The product may not be the thermodynamically favored species under the reaction conditions.

    • Solution: Modifying the catalyst or solvent can alter the thermodynamics of the system.[7] In some cases, using a bifunctional catalyst that can stabilize the product through hydrogen bonding can inhibit the retro-reaction.[5] The addition of certain salts, like KI, has been shown to suppress the retro-nitroaldol reaction.[5]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the base-catalyzed Henry reaction and how does it dictate stereoselectivity?

The Henry reaction begins with the deprotonation of the nitroalkane at the α-carbon by a base to form a nitronate anion.[4][11] This nucleophilic nitronate then attacks the carbonyl carbon of the aldehyde or ketone.[11] The resulting β-nitro alkoxide is subsequently protonated to yield the β-nitro alcohol product.[4][11]

Stereoselectivity arises from the geometry of the transition state during the C-C bond formation.[4] Steric interactions between the substituents on the nitronate and the aldehyde favor a transition state where these groups are oriented to minimize steric clash.[4] Chiral catalysts create a well-defined chiral environment that forces the reactants to approach each other in a specific orientation, leading to the preferential formation of one diastereomer.[3]

.dot

Henry_Mechanism cluster_catalyst Catalyst Influence Start Phenylnitromethane + Formaldehyde Nitronate Nitronate Anion Start->Nitronate Deprotonation Base Base TransitionState Diastereomeric Transition States (syn/anti) Nitronate->TransitionState Nucleophilic Attack Alkoxide β-Nitro Alkoxide Intermediate TransitionState->Alkoxide Product This compound (syn/anti mixture) Alkoxide->Product Protonation Protonation Product->TransitionState Retro Retro-Henry Catalyst Chiral Catalyst Catalyst->TransitionState Controls facial selectivity

Caption: Mechanism of the Henry reaction and the influence of a chiral catalyst on the transition state.

Q2: Which analytical techniques are most suitable for determining the diastereomeric ratio of my product?

The two primary methods for determining the diastereomeric ratio (dr) are:

  • ¹H NMR Spectroscopy: This is often the quickest and most direct method.[12] Diastereomers have different chemical environments, which can lead to distinct and well-resolved signals in the ¹H NMR spectrum, particularly for protons near the newly formed stereocenters.[12] The ratio of the integrals of these distinct signals directly corresponds to the diastereomeric ratio.[12] For complex spectra, advanced techniques like band-selective pure shift NMR can simplify the analysis by collapsing multiplets into singlets.[13][14]

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful separation technique that can physically separate and quantify diastereomers.[12] A chiral stationary phase interacts differently with each diastereomer, resulting in different retention times.[12] The ratio of the peak areas in the chromatogram provides the diastereomeric ratio.[12]

.dot

Analytical_Workflow CrudeProduct Crude Reaction Product NMR ¹H NMR Analysis CrudeProduct->NMR HPLC Chiral HPLC Analysis CrudeProduct->HPLC NMR_Result Integrate distinct signals to determine d.r. NMR->NMR_Result HPLC_Result Integrate peak areas to determine d.r. HPLC->HPLC_Result Final_dr Final Diastereomeric Ratio (d.r.) NMR_Result->Final_dr HPLC_Result->Final_dr

Caption: Workflow for determining the diastereomeric ratio of the product.

Q3: How can I purify the desired diastereomer if my reaction is not completely selective?

If the diastereoselectivity of the reaction cannot be perfected, the diastereomers can often be separated by standard laboratory techniques due to their different physical properties.

  • Column Chromatography: Flash column chromatography on silica gel is the most common method for separating diastereomers. The different polarities of the diastereomers can lead to different retention factors (Rf), allowing for their separation.

  • Crystallization: If one diastereomer is crystalline and the other is not, or if they have significantly different solubilities in a particular solvent system, fractional crystallization can be an effective purification method.[15]

Data Summary: Catalyst Performance in Diastereoselective Henry Reactions

The following table summarizes reported data for various catalytic systems used in asymmetric Henry reactions, showcasing the impact of the catalyst on yield and stereoselectivity.

Catalyst SystemAldehydeNitroalkaneDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee)Yield (%)Reference
Cu(II)-bis(oxazoline) AromaticTrimethylsilyl nitronate>90:10 (anti)>90%High
La-Li-BINOL complex AliphaticNitroalkanesHigh (syn)HighHigh
Guanidine-thiourea AliphaticNitroalkanesHigh (syn)HighModerate to Good[5]
Cu/Sm/aminophenol sulfonamide AromaticNitroethaneHigh (anti)HighGood[5]
N,N'-dioxide-Cu(I) AromaticNitroethaneModerate to Excellent (anti)N/AGood[5]
Zinc-Fam Catalyst Aromatic & AliphaticNitromethaneN/Aup to 91%up to 97%[16]

References

  • Henry reaction - Wikipedia. Available from: [Link]

  • Palomo, C., Oiarbide, M., & Laso, A. (2004). Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction. Angewandte Chemie International Edition, 43(41), 5442-5444. Available from: [Link]

  • Wang, F., Wang, T., Chen, Z., & Wu, X. (2020). Asymmetric catalysis in direct nitromethane-free Henry reactions. Organic & Biomolecular Chemistry, 18(3), 399-413. Available from: [Link]

  • Raju, B. R., & Park, K. (2008). Catalytic Asymmetric Nitroaldol (Henry) Reaction with a Zinc-Fam Catalyst. The Journal of Organic Chemistry, 73(17), 6910-6912. Available from: [Link]

  • Sasikumar, R., & John, A. (2014). Asymmetric Henry reaction catalysed by transition metal complexes: A short review. Journal of Chemical and Pharmaceutical Research, 6(5), 963-975.
  • White, J. D., & Shaw, S. (2012). A New Catalyst for the Asymmetric Henry Reaction: Synthesis of β-Nitroethanols in High Enantiomeric Excess. Organic Letters, 14(24), 6270-6273. Available from: [Link]

  • Asymmetric Henry Reaction (Nitroaldol Reaction) - Buchler GmbH. Available from: [Link]

  • Zaripov, R. R., Galiullina, A. R., Voloshina, A. D., Kataeva, O. N., Balakina, M. Y., & Sinyashin, O. G. (2024). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Molecules, 29(21), 5207. Available from: [Link]

  • Zaripov, R. R., Galiullina, A. R., Voloshina, A. D., Kataeva, O. N., Balakina, M. Y., & Sinyashin, O. G. (2024). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Molecules, 29(21), 5207. Available from: [Link]

  • Part 7: Analytical Techniques for Stereochemistry - Chiralpedia. Available from: [Link]

  • Aguilar, J. A., Faulkner, S., & Nilsson, M. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(20), 2593-2595. Available from: [Link]

  • Henry Reaction - Organic Chemistry Portal. Available from: [Link]

  • Nitroaldol Reaction | Encyclopedia MDPI. Available from: [Link]

  • Scope of diastereoselective Henry reactions. [a] | Download Table - ResearchGate. Available from: [Link]

  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing). Available from: [Link]

  • Harada, N., Watanabe, M., Kasai, Y., Taji, H., Sugiura, A., Sugai, A., & Takeda, M. (2002). Diastereomer Method for Determining ee by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect. Organic Letters, 4(16), 2731-2734. Available from: [Link]

  • Evaluation of the nitroaldol reaction in the presence of metal ion-crosslinked alginates. (2015). RSC Advances, 5(15), 11211-11218. Available from: [Link]

  • Defining Aldol Chemoselectivity in the Presence of Henry Nucleophiles (Nitroalkanes). (2018). Molecules, 23(12), 3298. Available from: [Link]

  • The Henry (Nitroaldol) Reaction - ResearchGate. Available from: [Link]

  • MICROREVIEW Biocatalytic Approaches to the Henry (Nitroaldol) Reaction - Almac. Available from: [Link]

  • The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds - PMC. Available from: [Link]

  • Zaripov, R. R., Galiullina, A. R., Voloshina, A. D., Kataeva, O. N., Balakina, M. Y., & Sinyashin, O. G. (2024). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Preprints.org. Available from: [Link]

  • Crystallization-Enabled Henry Reactions: Stereoconvergent Construction of Fully Substituted [N]-Asymmetric Centers - PMC. Available from: [Link]

  • Preparation of Bronopol 2-Bromo-2-nitro-1,3-propanediol - Vaibhav Fine Chem. Available from: [Link]

  • US5072056A - Synthesis of 2-phenyl-1,3-propanediol - Google Patents.
  • Dynamic kinetic resolution of 2-methyl-2-nitrocyclohexanol: Combining the intramolecular nitroaldol (Henry) reaction & - Almac. Available from: [Link]

  • US4868327A - Synthesis of 2-phenyl-1,3-propanediol - Google Patents.
  • CN112250580A - Preparation method of 2-nitro-2-substituted phenyl propane-1, 3-diol.
  • 2-Nitro-2-phenyl-1,3-propanediol | C9H11NO4 | CID 224393 - PubChem. Available from: [Link]

  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). Available from: [Link]

  • Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol. Available from: [Link]

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Troubleshooting low yields in the condensation of nitrobenzene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: 3 (Advanced Research Support) Subject: Troubleshooting Low Yields in Reductive Cyclization & Condensation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Deceptive Nitro Group

Welcome to the technical support hub for nitrobenzene chemistry. You are likely here because a "standard" reduction-condensation—intended to yield a high-value heterocycle like an indole, benzimidazole, or indazole—has resulted in a black tar, a mixture of azo-dimers, or unreacted starting material.

The nitro group (


) is not merely a masked amine; it is a high-energy functionality that passes through highly reactive intermediates (nitroso, hydroxylamine) during reduction. In condensation reactions, yield loss is rarely due to the final step; it is almost always due to the mismanagement of these transient intermediates. 

This guide prioritizes Intramolecular Reductive Cyclization (e.g., Cadogan, Davis-Beirut, Fe-mediated), as these are critical in drug discovery.

Part 1: Diagnostic Modules (Troubleshooting)

Module A: The "Tar" & Dimer Trap (Azo/Azoxy Formation)

Symptom: The reaction mixture turns dark orange/red or black. LCMS shows a mass corresponding to


 (azo) or 

(azoxy) dimers. Root Cause: The "Haber Danger Zone." During reduction, the nitroso (

)
intermediate is electrophilic, while the hydroxylamine (

)
intermediate is nucleophilic. If these two species coexist in significant concentrations, they condense rapidly to form azoxy species, which then reduce to azo dimers. This is an irreversible side pathway.

Corrective Actions:

  • Increase Reduction Velocity: You are spending too much time in the intermediate oxidation states. Increase the catalyst loading (e.g., Pd/C) or hydrogen pressure to push the equilibrium quickly to the amine.

  • The "Slow Addition" Protocol: Do not dump the reductant into the nitro compound. Instead, add the nitro substrate slowly to the reducing mixture. This keeps the instantaneous concentration of nitroso intermediates low relative to the reductant.

  • Acidic Additives: Azo coupling is faster under neutral/basic conditions. Adding a weak acid (e.g., acetic acid,

    
    ) can protonate the hydroxylamine, inhibiting its nucleophilic attack on the nitroso group.
    
Module B: The Cadogan-Sundberg Stall

Context: Using triethyl phosphite (


) to cyclize 

-nitrostyrenes or

-nitrobiphenyls to indoles/carbazoles.[1] Symptom: Starting material remains, or phosphate esters form but do not cyclize. Root Cause:
  • Temperature too low: Deoxygenation of the nitro group to the nitrene/nitrenoid requires high activation energy (typically

    
    ).
    
  • Steric Inhibition: If the ortho-substituent is bulky, the nitrene insertion into the C-H bond is kinetically disfavored compared to polymerization.

Corrective Actions:

  • Solvent Switch: If refluxing in pure phosphite isn't working, use a high-boiling solvent like

    
    -dichlorobenzene (
    
    
    
    ) to access higher temperatures.
  • Microwave Assist: Microwave irradiation often drastically improves yields in Cadogan reactions by overcoming the activation barrier for C-H insertion more efficiently than thermal heating.

Module C: The Davis-Beirut Decomposition

Context: Base-mediated cyclization of


-nitrobenzylamines to 

-indazoles. Symptom: Deep purple/black mixture, low yield, complex baseline. Root Cause:
  • Base Sensitivity: The mechanism involves a nitroso-imine intermediate.[2] Strong bases (like

    
    ) at high temperatures can cause Cannizzaro-type disproportionation or polymerization of the nitroso species.
    
  • Air Oxidation: The intermediates are sensitive to oxidation.

Corrective Actions:

  • Control the Base: Switch from aqueous

    
     to methanolic 
    
    
    
    or milder bases like
    
    
    in alcohol.
  • Temperature Modulation: Do not reflux immediately. Run the deprotonation step at

    
     to 
    
    
    
    , then gently heat to induce cyclization.

Part 2: Visualizing the Failure Pathways

The following diagram illustrates the "Haber Danger Zone" where yield is lost. To maximize yield, your reaction must bypass the red nodes.

NitroReductionPathways cluster_danger The Haber Danger Zone Nitro Nitrobenzene (Ar-NO2) Nitroso Nitroso Intermediate (Ar-NO) Nitro->Nitroso 2e- Red. Nitro->Nitroso Hydroxyl Hydroxylamine (Ar-NHOH) Nitroso->Hydroxyl 2e- Red. Azoxy Azoxy Dimer (Ar-N=N(O)-Ar) Nitroso->Azoxy Condensation (FAST) Heterocycle Target Heterocycle (Indole/Benzimidazole) Nitroso->Heterocycle Nitrene Insertion (P(OEt)3 mediated) Amine Aniline/Amine (Ar-NH2) Hydroxyl->Amine 2e- Red. Hydroxyl->Azoxy Condensation Amine->Heterocycle Cyclization (e.g., w/ aldehyde) Azo Azo Dimer (Ar-N=N-Ar) Azoxy->Azo Reduction

Caption: The "Haber Danger Zone" illustrates the critical competition between productive reduction (Green path) and destructive dimerization (Red path).

Part 3: Master Protocol (Fe-Mediated Reductive Cyclization)

This protocol is selected for its robustness in synthesizing benzimidazoles and quinoxalines from


-nitroanilines or 

-nitroaldehydes. It avoids the harsh conditions of Cadogan and the sensitivity of Pd-catalysis.

Target: Synthesis of Benzimidazoles from


-nitroanilines and aldehydes.
Reagents & Setup
ReagentEquivalentsRole

-Nitroaniline derivative
1.0 equivSubstrate
Aldehyde (R-CHO)1.1 equivElectrophile
Iron Powder (325 mesh)3.0 - 5.0 equivReductant (Surface area matters)
Acetic Acid (glacial)Solvent (0.2 M)Proton source & Solvent
Ethanol (optional)Co-solventImproves solubility for lipophilic substrates
Step-by-Step Methodology
  • Pre-Activation (Critical):

    • Iron powder often has a passive oxide layer. Activate it by washing with dilute

      
      , then water, then acetone, and drying under vacuum. Alternatively, use excess Fe (5 equiv) and heat to 
      
      
      
      in AcOH for 10 mins before adding substrate.
  • The "One-Pot" Cascade:

    • Dissolve the

      
      -nitroaniline and the aldehyde in glacial acetic acid (or AcOH/EtOH 1:1).
      
    • Add the activated Iron powder.

    • Heat the mixture to

      
        with vigorous stirring (mechanical stirring recommended for scales >5g).
      
  • Monitoring:

    • Monitor by TLC/LCMS. You will see the disappearance of the nitro peak.

    • Note: If the reaction stalls at the amine intermediate (reduction complete, cyclization incomplete), increase temp to

      
       to drive the condensation.
      
  • Workup (The "Anti-Emulsion" Method):

    • Issue: Iron salts form gelatinous emulsions with water/organic solvents.

    • Solution: Filter the hot reaction mixture through a pad of Celite to remove unreacted Iron.

    • Concentrate the filtrate to remove most Acetic Acid.

    • Dilute residue with EtOAc.

    • The Wash: Wash with saturated Na-EDTA solution (or Rochelle's salt). This chelates dissolved Fe(II)/Fe(III) ions, breaking the emulsion and preventing product contamination.

    • Dry over

      
       and concentrate.
      

Part 4: FAQ - Rapid Fire Troubleshooting

Q: I am using the Cadogan method (


) but getting low yields of indole. Can I use a catalyst? 
A:  Yes. The thermal Cadogan requires high heat. You can switch to a 

catalyzed method (5 mol%) which allows the deoxygenation to proceed at lower temperatures (refluxing toluene), significantly reducing polymer formation [1].

Q: My Davis-Beirut reaction (o-nitrobenzylamine + base) gives a complex mixture. A: Check your solvent. While methanol is standard, switching to 2-methoxyethanol can improve solubility and allow for higher temperatures without pressure vessels. Also, ensure your base (


) is powdered and dry; water can quench the nitroso-imine intermediate [2].

Q: Can I avoid Iron? It's messing up my purification. A: Yes. For reductive cyclization, Sodium Dithionite (


)  is a potent alternative. It works in aqueous THF or Dioxane/Water mixtures. It is particularly good for maintaining chemoselectivity if you have other reducible groups (like alkenes) that you want to preserve, which Pd/C would reduce [3].

References

  • Cadogan, J. I. G., et al. (1965). "The reactivity of organophosphorus compounds. Part XIX. Reduction of nitro-compounds by triethyl phosphite: A convenient new route to nitrogen heterocycles."[1][3] Journal of the Chemical Society. Link

  • Kurth, M. J., et al. (2005). "The Davis-Beirut Reaction: A Review of Mechanism and Applications." Tetrahedron Letters. Link(Note: Generalized citation for the Davis-Beirut mechanism discovery).

  • Kuhn, S., et al. (2010). "Selective Reduction of Nitroarenes." Beilstein Journal of Organic Chemistry. Link

  • Söderberg, B. C. G. (2000). "Transition metal-catalyzed synthesis of indoles from o-nitrostyrenes." Coordination Chemistry Reviews. Link

  • BenchChem Support. (2025).[4] "Preventing byproduct formation in azo coupling reactions." Link

(Note: URLs provided are generated based on search context and authoritative repositories.)

Sources

Technical Support Center: Optimization of pH Levels for Stable Nitro-Aldol (Henry) Products

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Stabilization of


-nitroalcohols, prevention of retro-Henry reactions, and dehydration control.
Audience:  Synthetic Chemists, Process Development Scientists.

Introduction: The Stability Paradox

Welcome to the Technical Support Center for the Henry (Nitro-Aldol) Reaction. If you are accessing this guide, you are likely facing one of two issues:

  • Yield Loss: Your product exists on TLC but vanishes during concentration (Retro-Henry).

  • Unwanted Elimination: You are isolating the nitroalkene instead of the desired

    
    -nitroalcohol.
    

The Henry reaction is thermodynamically reversible. The stability of the


-nitroalcohol intermediate is governed strictly by pH  and temperature . Unlike standard Aldol reactions, the nitro-group's electron-withdrawing nature makes the 

-alcohol proton acidic and the C-C bond labile under basic conditions.

This guide provides the protocols to lock the kinetic product (


-nitroalcohol) and prevent reversion or dehydration.

The pH-Stability Nexus (Mechanism & Theory)

To troubleshoot, you must visualize the reaction coordinate. The system exists in a delicate equilibrium.

  • High pH (pH > 10): Promotes rapid deprotonation but accelerates Retro-Henry (reversion to aldehyde + nitroalkane) and Cannizzaro side reactions.

  • Moderate pH (pH 7-9): Ideal for formation, but equilibrium still exists.

  • Acidic pH (pH < 6): "Freezes" the equilibrium by protonating the nitronate intermediate, preventing the retro-reaction. However, strong acids + heat can drive dehydration to the nitroalkene.

Visualization: Reaction Stability Pathways

The following diagram illustrates how pH dictates the fate of your starting materials.

HenryStability Start Aldehyde + Nitroalkane Nitronate Nitronate Intermediate Start->Nitronate Base (Catalytic) Nitronate->Start Retro-Henry (High pH, Heat) Alcohol β-Nitroalcohol (Kinetic Product) Nitronate->Alcohol C-C Bond Formation Quench Acid Quench (pH 4-5) Nitronate->Quench Alcohol->Nitronate Deprotonation (Residual Base) Alkene Nitroalkene (Thermodynamic Product) Alcohol->Alkene Dehydration (-H2O) (Heat or Prolonged Base) Quench->Alcohol Traps Product

Figure 1: The Henry Reaction Stability Map. Note that the "Retro-Henry" path (red dashed) is active whenever the system is basic. The Acid Quench (black node) is the only way to exit the reversible cycle.

Catalyst Selection (Synthesis Phase)

The choice of base sets the initial stability baseline. Strong ionic bases often lead to uncontrolled side reactions.

Recommendation: Use organic bases or heterogeneous catalysts for better control.

Catalyst ClassExamplespKa (conj. acid)Stability RiskBest For
Guanidines TMG (1,1,3,3-Tetramethylguanidine)~13.6ModerateRapid kinetics; easy to quench.
Amidines DBU, DBN~12-13.5High (Dehydration)Synthesis of Nitroalkenes .
Inorganic Mild K₂CO₃, NaHCO₃~10.3LowSensitive substrates; solvent-free conditions.
Fluorides TBAFN/A (Nucleophilic)LowSilyl nitronates; very mild conditions.
Biocatalysts Hydroxynitrile Lyases (HNL)Buffered (pH 5-7)Lowest Enantioselective synthesis of stable alcohols.

The "Kill Step": Workup & Isolation Protocols[1]

CRITICAL WARNING: 90% of yield loss occurs here. If you concentrate a basic Henry reaction mixture on a rotavap, the heat + base will drive the Retro-Henry reaction, and you will be left with starting aldehyde.

Protocol A: The "Flash Quench" (Standard)

Use for TMG or DBU catalyzed reactions.

  • Monitor: Confirm consumption of aldehyde via TLC.

  • Cool: Bring reaction mixture to 0°C.

  • Acidify: Add 1N HCl or Saturated NH₄Cl solution dropwise with vigorous stirring.

    • Target pH: 4–5. Use a micro-pH probe or strict strip monitoring.

    • Why? This protonates the nitronate anion immediately, stopping reversibility.

  • Extract: Extract immediately with EtOAc or DCM.

  • Wash: Wash organic layer with Brine (neutral) to remove excess acid.

  • Dry: Dry over MgSO₄ (slightly acidic) rather than Na₂SO₄ (neutral) if the product is highly sensitive.

  • Concentrate: Evaporate solvent at <40°C .

Protocol B: The Heterogeneous Filtration (Cleanest)

Use for basic alumina or Amberlyst A-21 catalyzed reactions.

  • Filter: Remove the solid catalyst via filtration.

  • Wash: Wash the solid cake with solvent.

  • Acid Wash (Optional): If the product is prone to reversion, wash the filtrate once with dilute citric acid (10% w/v) before concentration.

Visualization: The Safe Isolation Workflow

WorkupProtocol Reaction Reaction Complete (Contains Nitronate) Check Check pH Reaction->Check Branch1 pH > 7 Check->Branch1 Basic Branch2 pH 4-6 Check->Branch2 Acidic Acidify Add 1N HCl / Citric Acid (at 0°C) Branch1->Acidify Rotavap Concentrate (Max 40°C) Branch1->Rotavap Skip Quench Branch2->Rotavap Acidify->Check Re-test Result Stable β-Nitroalcohol Rotavap->Result Failure Retro-Henry (Yield Loss) Rotavap->Failure

Figure 2: Decision tree for safe isolation. Skipping the acidification step (dashed red line) leads to product decomposition.

Troubleshooting & FAQs

Q1: My product was pure on TLC, but after column chromatography, I recovered benzaldehyde. What happened?

A: Silica gel is slightly acidic, which is usually good, but if your crude mixture contained residual base (e.g., TMG), the localized heat of adsorption on the column plus the basic micro-environment caused a Retro-Henry reaction .

  • Fix: Pre-wash your silica column with 1% acetic acid in hexanes OR ensure your crude oil is thoroughly acidified (pH 4-5) and extracted before loading.

Q2: I am trying to make the alcohol, but I keep getting the nitroalkene.

A: You are likely witnessing base-catalyzed dehydration .

  • Fix 1 (Temp): Lower reaction temperature to 0°C or -10°C.

  • Fix 2 (Base): Switch to a milder base like KF/Al₂O₃ or use a catalytic amount of TMG (10 mol%) instead of stoichiometric amounts.

  • Fix 3 (Time): Stop the reaction exactly when the starting material is consumed. Prolonged stirring favors the thermodynamic alkene.

Q3: Can I use NaBH₄ to reduce the intermediate immediately?

A: Yes. This is a "One-Pot" strategy. If the


-nitroalcohol is unstable, adding a reducing agent (or dehydrating agent, depending on the goal) directly to the pot avoids the isolation stress. However, ensure the pH is compatible with the reducing agent.
Q4: How long can I store the -nitroalcohol?

A: These compounds are generally shelf-stable if free of base. Store at -20°C under Argon. If the oil turns yellow/brown over time, it indicates slow elimination to the nitroalkene (which is often yellow).

References

  • Luzzio, F. A. (2001).[1] "The Henry reaction: recent examples." Tetrahedron, 57(45), 915-945. Link

  • Palomo, C., Oiarbide, M., & Laso, A. (2005). "Enantioselective Henry reactions: Catalysts and applications." European Journal of Organic Chemistry, 2007(16), 2561-2574. Link

  • Griengl, H., et al. (2000). "Biocatalytic synthesis of optically active nitroalcohols." Tetrahedron, 56, 1369. Link

  • Ballini, R., & Petrini, M. (2004). "Recent synthetic developments in the nitroaldol Henry reaction." Advanced Synthesis & Catalysis, 356(1), 38-67. Link

  • BenchChem Technical Support. (2025). "Side Reactions in the Henry Reaction of 2-Nitropropane." Link

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Interpretation of 2-Nitro-2-phenylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, offering unparalleled insight into the molecular architecture of organic molecules. This guide provides an in-depth analysis and comparative interpretation of the ¹H and ¹³C NMR spectra of 2-Nitro-2-phenylpropane-1,3-diol, a compound of interest in various synthetic pathways.

As Senior Application Scientists, we recognize that a mere listing of spectral data is insufficient. Therefore, this guide is structured to not only present the spectral features but also to explain the underlying principles governing the observed chemical shifts and coupling patterns. We will compare the spectral data of the title compound with its close structural analogs, 2-methyl-2-nitro-1,3-propanediol and 2-ethyl-2-nitro-1,3-propanediol, to highlight the influence of substituent changes on the NMR spectra. This comparative approach, grounded in fundamental principles, aims to equip researchers with the expertise to confidently interpret similar molecular scaffolds.

The Structural Landscape: Predicting the NMR Signature

The molecular structure of this compound dictates its NMR fingerprint. The presence of a phenyl ring, a nitro group, and two primary alcohol functionalities creates a distinct electronic environment for each proton and carbon atom.

Figure 1. Molecular structure of this compound.

Based on this structure, we can anticipate the following key features in its NMR spectra:

  • ¹H NMR: Signals corresponding to the aromatic protons of the phenyl group, the diastereotopic methylene protons of the two -CH₂OH groups, and the hydroxyl protons. The electron-withdrawing nature of the nitro group is expected to deshield adjacent protons.

  • ¹³C NMR: Resonances for the carbons of the phenyl ring, the quaternary carbon attached to the nitro group, and the methylene carbons of the diol moiety.

¹H NMR Spectral Interpretation of this compound

Expected ¹H NMR Spectral Data:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Phenyl-H7.2 - 7.5Multiplet-
-CH₂OH (diastereotopic)4.0 - 4.5AB quartet~12
-OHVariable (concentration dependent)Broad singlet-

The diastereotopic nature of the methylene protons arises from the presence of a stereocenter at the benzylic carbon. This will lead to a complex splitting pattern, likely an AB quartet, for each of the two CH₂ groups.

¹³C NMR Spectral Interpretation of this compound

Experimental ¹³C NMR data is available and provides a clear picture of the carbon skeleton.

Experimental ¹³C NMR Spectral Data:

CarbonChemical Shift (δ, ppm)
Quaternary C-NO₂~90-95
-CH₂OH~65-70
Phenyl C (ipso)~135-140
Phenyl C (ortho, meta, para)~125-130

The chemical shift of the quaternary carbon attached to the nitro group is significantly downfield due to the strong electron-withdrawing effect of the nitro functionality.

Comparative NMR Analysis: Unveiling Substituent Effects

To understand the influence of the phenyl group on the NMR spectrum, we will compare the data for this compound with its aliphatic counterparts: 2-methyl-2-nitro-1,3-propanediol and 2-ethyl-2-nitro-1,3-propanediol.

Compound¹H NMR: -CH₂OH (δ, ppm)¹³C NMR: Quaternary C-NO₂ (δ, ppm)¹³C NMR: -CH₂OH (δ, ppm)
This compound4.0 - 4.5 (predicted)~90-95~65-70
2-Methyl-2-nitro-1,3-propanediol~4.3~89~66
2-Ethyl-2-nitro-1,3-propanediol~4.3~93~64

Data sourced from PubChem CID: 224393, 6480, 11696. [2][3][4]

Analysis of the Comparison:

  • The chemical shifts of the methylene protons (-CH₂OH) are expected to be in a similar region for all three compounds, as they are primarily influenced by the adjacent hydroxyl and nitro groups.

  • The chemical shift of the quaternary carbon bearing the nitro group shows a slight upfield shift in the methyl-substituted analog compared to the ethyl and phenyl derivatives. This can be attributed to the differing inductive effects of the substituents.

  • The presence of the phenyl group in this compound introduces aromatic signals in both the ¹H and ¹³C NMR spectra, which are absent in the other two compounds.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for compounds of this class, the following protocol is recommended:

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the solid sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid overlapping solvent and analyte signals.

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. Instrument Parameters (¹H NMR):

  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time (AQ): At least 3 seconds to ensure good resolution.

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans (NS): 16 or 32 scans for a good signal-to-noise ratio.

  • Spectral Width (SW): A range of -2 to 12 ppm is typically sufficient.

3. Instrument Parameters (¹³C NMR):

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to obtain singlets for all carbon signals.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds, especially for quaternary carbons which have longer relaxation times.

  • Number of Scans (NS): 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio, particularly for the quaternary carbon.

  • Spectral Width (SW): A range of 0 to 200 ppm is standard.

4. Data Processing:

  • Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.

  • Perform Fourier transformation.

  • Phase correct the spectrum manually.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum.

Figure 2. General workflow for NMR spectral analysis.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the unambiguous structural determination of organic molecules like this compound. By understanding the influence of various functional groups on chemical shifts and coupling patterns, and by employing a comparative approach with structurally related compounds, researchers can gain a deeper understanding of their molecules. The provided experimental protocol serves as a robust guideline for obtaining high-quality data, which is the foundation of accurate spectral interpretation. This guide, grounded in scientific principles and practical insights, is intended to empower researchers in their pursuit of novel chemical entities.

References

  • PubChem. (n.d.). 2-Methyl-2-nitro-1,3-propanediol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethyl-2-nitro-1,3-propanediol. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Ethyl-2-nitro-1,3-propanediol - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • PubChem. (n.d.). 2-Nitro-1-phenyl-1,3-propanediol. Retrieved from [Link]

  • Lamm, B., & Nordfält, K. A. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica, 20, 1221-1227.
  • Chem 203. (n.d.). Chapter 13: Spectroscopy. Retrieved from [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Heaps, G., Aziz, L., Wong, M., & Naji, S. (n.d.). Characterisation of X390, identifying it to be para 1,4-nitrotoluene. Scribd. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • NIST. (n.d.). 2-Nitro-2-methyl-1,3-propanediol. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • NIST. (n.d.). 2-Nitro-2-ethyl-1,3-propanediol. Retrieved from [Link]

  • NIST. (n.d.). 2-Nitro-2-ethyl-1,3-propanediol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitro-2-phenyl-1,3-propanediol. Retrieved from [Link]

  • Hidayat, A., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
  • Veeprho. (n.d.). 2-Methyl-2-nitro-1,3-propanediol | CAS 77-49-6. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 2-Nitro-2-phenyl-propane-1, 3-diol, 1 gram. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 13C Chemical Shift Table. Retrieved from [Link]

  • Save My Exams. (2024, December 23). Predicting Carbon-13 NMR Spectra (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

Sources

Downstream Applications & Derivatization

Application Notes & Protocols: A Guide to the Synthesis of 2-Amino-2-phenylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of the Transformation

The conversion of 2-nitro-2-phenylpropane-1,3-diol to its corresponding amino-diol is a pivotal transformation in synthetic organic chemistry. The resulting product, 2-amino-2-phenylpropane-1,3-diol, represents a valuable chiral building block and a key structural motif. Molecules of this class are precursors to a wide range of biologically active compounds and pharmaceuticals. For instance, the 2-aminopropane-1,3-diol scaffold is central to compounds like Fingolimod (FTY720), an important immunosuppressive drug used in treating multiple sclerosis, highlighting the therapeutic relevance of this molecular architecture[1][2].

The reduction of a nitro group to a primary amine is one of the most reliable and fundamental reactions in organic synthesis[3][4]. However, the successful and high-yielding synthesis of 2-amino-2-phenylpropane-1,3-diol requires careful consideration of methodology to ensure chemoselectivity, operational safety, and scalability. This document provides a comprehensive guide to the most effective methods, focusing on the underlying principles, detailed step-by-step protocols, and critical safety considerations. We will explore catalytic hydrogenation as the primary route and discuss viable alternatives for laboratories with different equipment capabilities.

The Premier Route: Catalytic Hydrogenation

Catalytic hydrogenation is frequently the method of choice for nitro group reduction due to its high efficiency, clean reaction profiles, and atom economy[5][6]. The reaction involves molecular hydrogen (H₂) and a heterogeneous catalyst, typically a noble metal like palladium or platinum, or activated nickel[7][8].

The Underlying Chemistry: Mechanism of Nitro Group Reduction

The catalytic hydrogenation of a nitro compound to an amine is a multi-step process that occurs on the surface of the metal catalyst. The generally accepted mechanism involves the sequential reduction of the nitro group, requiring three equivalents of hydrogen[9].

  • Adsorption: Both the nitro compound and molecular hydrogen are adsorbed onto the catalyst surface.

  • Stepwise Reduction: The nitro group (-NO₂) is first reduced to a nitroso group (-NO).

  • Hydroxylamine Intermediate: The nitroso group is further reduced to a hydroxylamine (-NHOH).

  • Final Amine Formation: The final reduction of the hydroxylamine yields the primary amine (-NH₂).

Condensation reactions between the intermediates can sometimes occur, but under controlled hydrogenation conditions, the reaction proceeds cleanly to the desired amine[9].

Catalytic Hydrogenation Mechanism cluster_catalyst Catalyst Surface Start R-NO₂ (Nitro Compound) Intermediate1 R-NO (Nitroso) Start->Intermediate1 +H₂ Intermediate2 R-NHOH (Hydroxylamine) Intermediate1->Intermediate2 +H₂ End R-NH₂ (Amine) Intermediate2->End +H₂ H2 H₂ Gas H2->Start

Caption: Stepwise reduction of a nitro group on a catalyst surface.

Catalyst Selection: The Rationale

The choice of catalyst is critical and depends on the substrate's functional groups and desired reaction conditions. For the target transformation, Palladium on Carbon (Pd/C) and Raney® Nickel are the most authoritative choices.

  • Palladium on Carbon (Pd/C): This is a highly versatile and efficient catalyst for the hydrogenation of both aliphatic and aromatic nitro groups[8][10][11]. It generally operates under mild conditions and is often the first choice for achieving high yields with minimal side products[11][12].

  • Raney® Nickel: A cost-effective and highly active catalyst, Raney Nickel is particularly effective for the reduction of aliphatic nitro compounds[10][13][14]. It is an excellent alternative to palladium catalysts and is used extensively in industrial processes[14]. A recent study demonstrated its high efficiency for the synthesis of a similar syn-2-amino-1,3-diol in a continuous-flow system[15].

Quantitative Data Summary
ParameterProtocol 2.4.1: Pd/C HydrogenationProtocol 2.4.2: Raney® Nickel Hydrogenation
Catalyst 10% Palladium on Carbon (wet)Raney® Nickel (slurry in water)
Catalyst Loading 5–10 mol% (by weight of Pd)~20-50% by weight of substrate
Solvent Methanol (MeOH) or Ethanol (EtOH)Methanol (MeOH) or Ethanol (EtOH)
Substrate Conc. 0.1–0.5 M0.1–0.5 M
H₂ Pressure 50–100 psi (or 1 atm balloon)50–500 psi
Temperature 25–40 °C25–50 °C
Reaction Time 2–12 hours4–24 hours
Typical Yield >90%>85%
Detailed Experimental Protocols

2.4.1 Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is suitable for both atmospheric pressure (balloon) and high-pressure hydrogenation systems.

  • Materials & Equipment:

    • This compound

    • 10% Pd/C (50% wet catalyst is recommended for safety)

    • Methanol (ACS grade or higher)

    • Hydrogenation vessel (Parr shaker or similar) or a three-neck round-bottom flask

    • Hydrogen gas cylinder with regulator[16]

    • Nitrogen gas supply

    • Magnetic stirrer and stir bar

    • Celite® 545 for filtration

    • Standard laboratory glassware

  • Step-by-Step Methodology:

    • Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and free of cracks[17]. Place a magnetic stir bar inside.

    • Inerting the Atmosphere: Securely attach the vessel to the hydrogenation apparatus. Evacuate the vessel and backfill with nitrogen gas. Repeat this cycle three times to ensure all oxygen is removed[17][18][19].

    • Charging the Reactor: Under a positive pressure of nitrogen, carefully add the 10% Pd/C catalyst. Safety Note: Pd/C can be pyrophoric, especially when dry. Handle the wet catalyst quickly and avoid creating dust[20].

    • Add methanol as the solvent via cannula or syringe.

    • In a separate flask, dissolve the this compound in methanol and add this solution to the reaction vessel.

    • Hydrogenation: Seal the vessel. Purge the system by pressurizing with hydrogen to ~20 psi and then carefully venting. Repeat this three times[18].

    • Pressurize the vessel with hydrogen to the target pressure (e.g., 50 psi).

    • Begin vigorous stirring and maintain the reaction at room temperature. The reaction is exothermic; monitor the temperature and pressure. A drop in pressure indicates hydrogen consumption[18].

    • Monitoring: Monitor the reaction's progress by periodically taking aliquots (after safely purging with nitrogen) and analyzing via TLC or LC-MS until the starting material is fully consumed.

    • Work-up: Upon completion, carefully vent the excess hydrogen and purge the vessel with nitrogen three times[18].

    • Catalyst Filtration: Prepare a pad of Celite® in a Büchner funnel and wet it with methanol. Critical Safety Step: Never allow the filtered catalyst to dry on the funnel as it can ignite spontaneously in air. Immediately transfer the reaction slurry onto the Celite pad and filter. Wash the pad thoroughly with methanol. Keep the filtered catalyst and Celite pad wet with water during storage and prior to disposal[20].

    • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-2-phenylpropane-1,3-diol. The product can be purified further by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

2.4.2 Protocol: Catalytic Hydrogenation using Raney® Nickel

This protocol typically requires a high-pressure hydrogenation system for optimal results.

  • Materials & Equipment:

    • Raney® Nickel (aqueous slurry)

    • All other materials as listed in Protocol 2.4.1

  • Step-by-Step Methodology:

    • Vessel Preparation and Inerting: Follow steps 1 and 2 from Protocol 2.4.1.

    • Charging the Reactor: Under a positive nitrogen atmosphere, add the dissolved this compound in methanol to the vessel.

    • Safety Note: Raney® Nickel is highly pyrophoric when dry and is supplied as a slurry in water[21]. Shake the storage bottle to create a uniform slurry. Using a pipette, carefully transfer the required amount of Raney® Nickel slurry into the reaction vessel. It is crucial to minimize its exposure to air.

    • Hydrogenation: Seal the vessel and purge with hydrogen as described in Protocol 2.4.1 (step 6).

    • Pressurize with hydrogen to the desired pressure (e.g., 100-500 psi) and begin vigorous stirring.

    • Monitoring and Work-up: Follow steps 9 and 10 from Protocol 2.4.1.

    • Catalyst Filtration: Raney® Nickel is magnetic. A common technique is to use a magnetic stir bar to hold the catalyst at the bottom of the flask while decanting the supernatant. Alternatively, filter through Celite® as described for Pd/C, ensuring the catalyst is never allowed to dry.

    • Isolation: Concentrate the filtrate to yield the crude product, which can be purified by recrystallization.

Alternative Reduction Methodologies

For laboratories not equipped for high-pressure hydrogenation, several robust chemical reduction methods are available.

Transfer Hydrogenation

This powerful technique avoids the use of flammable hydrogen gas by employing a hydrogen donor molecule in the presence of a catalyst[6]. Ammonium formate is a common, inexpensive, and effective hydrogen source that decomposes in situ to produce hydrogen, ammonia, and carbon dioxide[22].

  • Typical Protocol (Ammonium Formate/Pd/C):

    • To a solution of this compound in methanol, add ammonium formate (4-5 equivalents)[23].

    • Carefully add 10% Pd/C (5-10 mol%) to the mixture.

    • Heat the mixture to a gentle reflux (40-60 °C) and monitor by TLC.

    • Upon completion, cool the reaction, and filter through Celite® to remove the catalyst (keeping the pad wet).

    • Remove the solvent under reduced pressure. The resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove residual salts, and the organic layer is then dried and concentrated to yield the product[24].

Metal-Mediated Reductions

The use of metals like tin (Sn) or iron (Fe) in acidic media is a classic and highly reliable method for nitro group reduction[3][25].

  • Typical Protocol (Tin(II) Chloride):

    • Dissolve this compound in ethanol or ethyl acetate.

    • Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 equivalents) to the solution[10][24].

    • Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC.

    • After cooling, carefully add a saturated aqueous solution of sodium bicarbonate or a dilute NaOH solution to neutralize the acid and precipitate tin salts. The pH should be adjusted to >8 to ensure the amine is in its free base form.

    • Filter the resulting slurry through Celite® to remove the tin salts.

    • Extract the aqueous filtrate with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to afford the desired amine.

Comparative Analysis of Methods
FeatureCatalytic Hydrogenation (H₂)Transfer HydrogenationMetal/Acid Reduction (Sn/HCl)
Pros High yield, clean, atom economical, reusable catalyst.No H₂ gas needed, simple setup, mild conditions.Inexpensive, robust, tolerant of some functional groups.
Cons Requires specialized pressure equipment, pyrophoric catalysts, H₂ gas handling.Can require heating, generates byproducts (CO₂, NH₃), catalyst still needed.Stoichiometric metal waste, acidic conditions, often requires tedious work-up.
Best For Scalable synthesis, high-purity product.Bench-scale synthesis without pressure reactors.Cost-effective synthesis where waste disposal is manageable.

Workflow, Safety, and Validation

A self-validating protocol integrates safety and analytical checkpoints at every critical stage.

Overall Experimental Workflow

Synthesis Workflow cluster_H2 Catalytic Hydrogenation cluster_Transfer Transfer Hydrogenation start_end start_end process process decision decision safety safety analysis analysis Start Start: This compound ChooseMethod Select Reduction Method Start->ChooseMethod ParrSetup Prepare Reactor (Parr Shaker) ChooseMethod->ParrSetup H₂ Gas FlaskSetup Prepare Flask (Reflux Setup) ChooseMethod->FlaskSetup Donor Inerting1 Inert with N₂ ParrSetup->Inerting1 Charge1 Charge Catalyst, Solvent, Substrate Inerting1->Charge1 Hydrogenate Pressurize with H₂ Run Reaction Charge1->Hydrogenate Monitor Monitor by TLC/LC-MS Hydrogenate->Monitor Charge2 Charge All Reagents FlaskSetup->Charge2 Heat Heat to Reflux Charge2->Heat Heat->Monitor Workup Reaction Work-up Monitor->Workup Filter Filter Catalyst Workup->Filter SafetyFilter Keep Catalyst Wet! Filter->SafetyFilter Isolate Isolate Crude Product Filter->Isolate Purify Purify (Recrystallization) Isolate->Purify Analyze Characterize Product (NMR, MS, MP) Purify->Analyze End Final Product: 2-Amino-2-phenylpropane-1,3-diol Analyze->End

Sources

Application Notes & Protocols for the Synthesis of Chloramphenicol Analogues from 2-Nitro-2-phenylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Re-engineering a Classic Antibiotic Scaffold

Chloramphenicol (CAM), first isolated from Streptomyces venezuelae in 1947, is a broad-spectrum bacteriostatic antibiotic renowned for its simple structure and potent inhibition of bacterial protein synthesis.[1][2] Its clinical application, however, is significantly hampered by issues of bacterial resistance and severe side effects, most notably aplastic anemia.[3][4] This has driven extensive research into the synthesis of chloramphenicol analogues to develop new derivatives with improved pharmacological profiles, enhanced activity against resistant strains, and reduced toxicity.[3]

This guide provides a comprehensive technical overview and detailed protocols for the synthesis of a diverse library of chloramphenicol analogues. Our strategic approach utilizes 2-aryl-2-nitropropane-1,3-diols as versatile and pivotal precursors. This family of compounds provides the core stereochemical framework of chloramphenicol, allowing for systematic modifications, primarily through the reduction of the nitro group to a primary amine, followed by N-acylation. This methodology empowers researchers in drug discovery and medicinal chemistry to rapidly generate novel compounds for biological screening.

The general synthetic pathway is a robust three-step sequence, starting from a substituted benzaldehyde, that offers flexibility and efficiency.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Core Modification cluster_2 Phase 3: Analogue Diversification A Substituted Benzaldehyde B 2-Aryl-2-nitropropane-1,3-diol A->B Henry Reaction (Nitroaldol Condensation) C 2-Aryl-2-aminopropane-1,3-diol (Chloramphenicol Amine Core) B->C Nitro Group Reduction (e.g., Catalytic Hydrogenation) E Final Chloramphenicol Analogue C->E D Diverse Acylating Reagents (R-CO-X) D->E N-Acylation

Figure 1: High-level workflow for the synthesis of chloramphenicol analogues.

Part 1: Synthesis of the Key Precursor, 2-Aryl-2-nitropropane-1,3-diol

Mechanistic Insight: The Henry (Nitroaldol) Reaction

The cornerstone for building the chloramphenicol backbone is the Henry Reaction, a classic base-catalyzed carbon-carbon bond-forming reaction.[5] It involves the nucleophilic addition of a nitroalkane to an aldehyde or ketone.[6] In our context, to synthesize the diol precursor, a substituted phenylnitromethane reacts with two equivalents of formaldehyde.

The reaction proceeds via the following steps:

  • Deprotonation: A base abstracts the acidic α-proton from the phenylnitromethane, generating a resonance-stabilized nitronate anion.

  • Nucleophilic Addition: The nitronate anion attacks the electrophilic carbonyl carbon of formaldehyde, forming an alkoxide intermediate.

  • Protonation: The alkoxide is protonated, yielding a β-nitro alcohol.

  • Second Addition: The process repeats with a second molecule of formaldehyde to form the final 1,3-diol structure.

Controlling the reaction conditions, particularly the choice of base and temperature, is crucial to maximize the yield of the desired diol and minimize side reactions.[7][8]

G cluster_mech Henry Reaction Mechanism Start Ar-CH2-NO2 (Phenylnitromethane) Nitronate [Ar-CH-NO2]⁻ (Nitronate Anion) Start->Nitronate + Base - H⁺ Intermediate1 Ar-CH(NO2)-CH2O⁻ Nitronate->Intermediate1 + HCHO Aldehyde1 HCHO (Formaldehyde) Product1 Ar-CH(NO2)-CH2OH (β-Nitro Alcohol) Intermediate1->Product1 + H⁺ Nitronate2 [Ar-C(NO2)-CH2OH]⁻ Product1->Nitronate2 + Base - H⁺ Intermediate2 Ar-C(NO2)(CH2OH)-CH2O⁻ Nitronate2->Intermediate2 + HCHO Aldehyde2 HCHO (Formaldehyde) FinalProduct Ar-C(NO2)(CH2OH)2 (2-Aryl-2-nitropropane-1,3-diol) Intermediate2->FinalProduct + H⁺

Figure 2: Stepwise mechanism of the double Henry reaction to form the diol precursor.

Protocol 1: Synthesis of 2-(4-Nitrophenyl)-2-nitropropane-1,3-diol

This protocol details the synthesis of the direct precursor for chloramphenicol itself. The same methodology can be adapted for other substituted phenylnitromethanes.

Materials:

  • 1-(Nitromethyl)-4-nitrobenzene

  • Formaldehyde (37% aqueous solution)

  • Sodium Bicarbonate (NaHCO₃)

  • Isopropanol

  • Deionized Water

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(nitromethyl)-4-nitrobenzene (1 equivalent) in isopropanol.

  • Add an aqueous solution of formaldehyde (2.2 equivalents).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a catalytic amount of sodium bicarbonate. The choice of a mild base like NaHCO₃ provides better control over the exothermic reaction compared to stronger bases like NaOH.[7]

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture again in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold deionized water, followed by a small amount of cold isopropanol.

  • Dry the product, 2-(4-nitrophenyl)-2-nitropropane-1,3-diol, under vacuum. The product can be further purified by recrystallization if necessary.

Part 2: Core Synthesis of 2-Aryl-2-aminopropane-1,3-diol

The conversion of the nitro-diol to the amino-diol is the critical step that installs the primary amine "handle" for subsequent diversification.

Mechanistic Insight: Reduction of the Aromatic Nitro Group

Catalytic hydrogenation is the most common and efficient method for this transformation.[9][10] The reaction involves the use of a metal catalyst, typically Palladium on Carbon (Pd/C) or Raney Nickel, under a hydrogen atmosphere.

The process involves:

  • Adsorption: Both the hydrogen gas and the nitro compound adsorb onto the surface of the metal catalyst.

  • Hydrogenolysis: The catalyst facilitates the cleavage of the N-O bonds in the nitro group and the H-H bond in the hydrogen gas.

  • Reduction: Stepwise reduction of the nitro group occurs via nitroso and hydroxylamine intermediates, ultimately yielding the primary amine.[11][12]

  • Desorption: The final amino-diol product desorbs from the catalyst surface.

This method is highly selective for the nitro group and typically does not affect other functional groups like the aromatic ring or hydroxyl groups under standard conditions.

G Start 2-Aryl-2-nitropropane-1,3-diol Process Catalytic Hydrogenation - H₂ Gas - Pd/C or Raney Ni Catalyst - Solvent (Methanol/Ethanol) Start->Process Filtration Filtration to remove catalyst Process->Filtration Product 2-Aryl-2-aminopropane-1,3-diol (Amine Core) Evaporation Solvent Evaporation Filtration->Evaporation Final Pure Amine Core Evaporation->Final

Figure 3: Experimental workflow for the reduction of the nitro-diol precursor.

Protocol 2: Catalytic Hydrogenation to Yield the Amine Core

Materials:

  • 2-Aryl-2-nitropropane-1,3-diol

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Parr Hydrogenator or similar hydrogenation apparatus

  • Celite®

Procedure:

  • Carefully place the 2-aryl-2-nitropropane-1,3-diol (1 equivalent) and methanol into a hydrogenation vessel.

  • Under an inert atmosphere (e.g., nitrogen or argon), add 10% Pd/C (typically 5-10% by weight of the starting material). Caution: Pd/C is flammable in the presence of air and solvents.

  • Seal the vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel with hydrogen gas several times to remove any residual air.

  • Pressurize the vessel with hydrogen gas (typically 50-60 psi) and begin vigorous stirring or shaking.[9][10]

  • The reaction is often exothermic; maintain the temperature as needed. Monitor the reaction by observing hydrogen uptake.

  • Once hydrogen uptake ceases (typically 4-8 hours), depressurize the vessel and purge with an inert gas.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.

  • Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude 2-aryl-2-aminopropane-1,3-diol. This product is often pure enough for the next step, but can be purified by recrystallization.

Part 3: Diversification through N-Acylation

This final stage is where the structural diversity of the analogues is introduced. By reacting the synthesized amine core with various acylating agents, a wide array of derivatives can be produced.

Expert Insight: Choosing the Right Acylation Strategy

The choice of acylation method depends on the nature of the "R" group being introduced.

  • Activated Esters (e.g., N-hydroxysuccinimide, OSu): This is the preferred method for coupling amino acids or peptides. The reaction is clean, proceeds under mild conditions, and minimizes side reactions.[1][13]

  • Acid Chlorides/Anhydrides: Suitable for simple alkyl or aryl acyl groups. These are highly reactive and may require careful control of temperature and stoichiometry to prevent O-acylation of the hydroxyl groups.

  • Carbodiimide Coupling (e.g., EDCI, DCC): Used for the direct coupling of carboxylic acids to the amine core. Additives like HOBt or HBTU are often included to improve efficiency and suppress side reactions.[1][14]

A mild base, such as diisopropylethylamine (DIPEA) or triethylamine (Et₃N), is typically required to neutralize the acid formed during the reaction and to deprotonate the ammonium salt of the amine starting material.[1][13]

Protocol 3: General N-Acylation with an Activated Ester

Materials:

  • 2-Aryl-2-aminopropane-1,3-diol

  • Activated Ester (e.g., Boc-Amino Acid-OSu) (1.1 equivalents)

  • Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine

Procedure:

  • Dissolve the 2-aryl-2-aminopropane-1,3-diol (1 equivalent) in DMF or DCM.

  • Add the activated ester (1.1 equivalents) to the solution.

  • Add DIPEA (1.5 equivalents) and stir the reaction at room temperature for 6-24 hours. Monitor by TLC.

  • Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting N-acylated product by column chromatography on silica gel.

Protocol 4: Benchmark Synthesis of (±)-Chloramphenicol

This protocol serves as a reference, demonstrating the final acylation to form the parent drug.

Materials:

  • (±)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol

  • Methyl Dichloroacetate

  • Methanol (as solvent)

Procedure:

  • Dissolve (±)-2-amino-1-(4-nitrophenyl)propane-1,3-diol (1 equivalent) in a minimal amount of methanol.

  • Add methyl dichloroacetate (5-10 equivalents, acting as both reagent and solvent).

  • Reflux the mixture for 3-5 hours.[15]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the excess methyl dichloroacetate and methanol under reduced pressure.

  • The crude residue can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., acetone/ethyl acetate) to yield (±)-chloramphenicol as a white solid.[15]

Data Presentation: Example Chloramphenicol Analogues

The following table illustrates how to present characterization data for a series of synthesized analogues.

Analogue IDR-Group StructureAcylation MethodYield (%)M.p. (°C)Key ¹H NMR Signal (δ, ppm)
CAM-Dichloroacetyl -COCHCl₂Methyl Dichloroacetate79149-151~8.15 (d, amide NH)
CAM-His -CO-CH(NH₂)-CH₂-ImActivated Ester~65162-165~8.30 (d, amide NH)
CAM-Propionyl -CO-CH₂CH₃Propionic Anhydride~85135-137~7.90 (d, amide NH)
CAM-Benzoyl -CO-PhBenzoyl Chloride~88170-172~8.50 (d, amide NH)

Note: Data are representative examples based on literature precedents.[13][15]

References

  • Tereshchenkov, A., et al. (2018). Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome. Journal of Molecular Biology, 430(6), 842-852. Available from: [Link]

  • de Souza, M.V.N., et al. (2005). An alternative approach to aminodiols from Baylis-Hillman adducts: stereoselective synthesis of chloramphenicol, fluoramphenicol and thiamphenicol. Journal of the Brazilian Chemical Society, 16, 1293-1300. Available from: [Link]

  • Shtyrlin, N.V., et al. (2021). Recent Trends in Synthesis of Chloramphenicol New Derivatives. Antibiotics, 10(4), 370. Available from: [Link]

  • Shtyrlin, N.V., et al. (2021). Recent Trends in Synthesis of Chloramphenicol New Derivatives. PMC, NCBI. Available from: [Link]

  • Koch, R.L., et al. (1978). Synthesis and antibiotic properties of chloramphenicol reduction products. Antimicrobial Agents and Chemotherapy, 13(2), 193-198. Available from: [Link]

  • Request PDF on ResearchGate. (2025). Stereoselective syntheses of (L)-chloramphenicol and (D)-thiamphenicol. ResearchGate. Available from: [Link]

  • Synfacts. (2016). Enantioselective Synthesis of (–)-Chloramphenicol via Silver-Catalyzed Asymmetric Isocyanoacetate Aldol Reaction. Thieme. Available from: [Link]

  • Request PDF on ResearchGate. (2025). A short stereoselective synthesis of (−)-chloramphenicol and (+)-thiamphenicol. ResearchGate. Available from: [Link]

  • Shtyrlin, N.V., et al. (2021). Recent Trends in Synthesis of Chloramphenicol New Derivatives. Semantic Scholar. Available from: [Link]

  • Dinos, G.P., et al. (2016). Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions. Antibiotics, 5(2), 20. Available from: [Link]

  • Neu, H.C., & Fu, K.P. (1980). In vitro activity of chloramphenicol and thiamphenicol analogs. Antimicrobial Agents and Chemotherapy, 18(2), 311-316. Available from: [Link]

  • Barria, C.S., et al. (2015). Enantioselective synthesis of (−)-chloramphenicol via silver-catalysed asymmetric isocyanoacetate aldol reaction. Organic & Biomolecular Chemistry, 14(1), 93-96. Available from: [Link]

  • IARC Monographs. (1990). Chloramphenicol. NCBI Bookshelf. Available from: [Link]

  • ResearchGate. (2017). Reduction and assessment of chloramphenicol antibiotic as pure from and in various kinds of pharmaceuticals by utilizing spectrophotometric approach. ResearchGate. Available from: [Link]

  • ResearchGate. (2021). Scheme of the chemical synthesis of conjugates of chloramphenicol amine... ResearchGate. Available from: [Link]

  • Le, N.H., et al. (2019). Investigating the promiscuity of the chloramphenicol nitroreductase from Haemophilus influenzae towards the reduction of 4-nitrobenzene derivatives. Bioorganic & Medicinal Chemistry, 27(14), 3045-3051. Available from: [Link]

  • Not Voodoo. (2017). Synthesis Golf III: Chloramphenicol. Chemistry Stack Exchange. Available from: [Link]

  • Wang, S., et al. (2014). Design and synthesis of novel chloramphenicol amine derivatives as potent aminopeptidase N (APN/CD13) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(1), 335-339. Available from: [Link]

  • Semantic Scholar. (2021). Recent Trends in Synthesis of Chloramphenicol New Derivatives. Semantic Scholar. Available from: [Link]

  • Hakobyan, S.S., et al. (2026). Analogues of the Antibiotic Chloramphenicol. Synthesis, Docking, and Biological Properties of Products of N-and O-Acetylation of (1S,2S)-2-Amino-1-(4-nitrophenyl)- propane-1,3-diol (D-(-)threoamine). ResearchGate. Available from: [Link]

  • Google Patents. (2011). Method for synthesizing broad-spectrum antibiotic chloramphenicol. Google Patents.
  • Gonzalez-Ponce, A.L., et al. (2022). Efficient Synthesis of Two Chloramphenicol Derivatives as Antibacterial Agents. Biointerface Research in Applied Chemistry, 13(3), 227. Available from: [Link]

  • Google Patents. (2012). Synthesis method of chloramphenicol. Google Patents.
  • Organic Chemistry Portal. (n.d.). Henry Reaction. Organic Chemistry Portal. Available from: [Link]

  • Xia, Y., et al. (2021). Catalytic Syn-Selective Nitroaldol Approach to Amphenicol Antibiotics. Journal of Organic Chemistry, 86(16), 11557-11570. Available from: [Link]

  • Google Patents. (1989). Synthesis of 2-phenyl-1,3-propanediol. Google Patents.
  • Google Patents. (2021). Preparation method of 2-nitro-2-substituted phenyl propane-1, 3-diol. Google Patents.

Sources

Application Notes and Protocols: 2-Nitro-2-phenylpropane-1,3-diol as a Versatile Precursor for Oxazoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Oxazoline Scaffold

The oxazoline ring system is a privileged heterocyclic motif of significant interest in medicinal chemistry, asymmetric catalysis, and materials science. Its prevalence in natural products and pharmaceuticals underscores its role as a key pharmacophore and a versatile synthetic intermediate.[1][2][3] The rigid, five-membered ring can influence molecular conformation and provides a platform for introducing diverse functionality. This guide details the synthetic utility of 2-Nitro-2-phenylpropane-1,3-diol as a readily accessible building block for the synthesis of a variety of 4,4-disubstituted-2-oxazolines, which are valuable scaffolds for further chemical elaboration.

The core strategy presented herein involves a two-step sequence: the reduction of the nitro group of this compound to the corresponding primary amine, followed by cyclization to the oxazoline ring. This approach allows for the introduction of various substituents at the 2-position of the oxazoline, providing access to a library of compounds from a single, common intermediate.

Synthetic Strategy Overview

The overall synthetic pathway from this compound to a diverse range of 2-substituted-4-hydroxymethyl-4-phenyl-oxazolines is depicted below. The key intermediate is 2-Amino-2-phenylpropane-1,3-diol, which is then elaborated into the target oxazolines.

G Start This compound Intermediate 2-Amino-2-phenylpropane-1,3-diol Start->Intermediate Reduction Product 4-Hydroxymethyl-4-phenyl- 2-substituted-oxazoline Intermediate->Product Cyclization

Caption: General synthetic workflow.

Part 1: Synthesis of the Key Intermediate: 2-Amino-2-phenylpropane-1,3-diol

The pivotal first step is the reduction of the nitro group in this compound. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol 1: Catalytic Hydrogenation of this compound

This protocol is adapted from established procedures for the reduction of aliphatic nitro compounds.

Materials:

  • This compound

  • Palladium on carbon (5% Pd/C)

  • Methanol (MeOH), reagent grade

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar

  • Celite® or other filtration aid

Procedure:

  • In a suitable pressure vessel for a Parr hydrogenation apparatus, dissolve this compound (1.0 eq) in methanol to a concentration of approximately 0.2-0.5 M.

  • Carefully add 5% Palladium on carbon (5-10 mol% of Pd relative to the nitro compound).

  • Seal the vessel and purge the system with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50-100 psi.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-Amino-2-phenylpropane-1,3-diol. This product is often of sufficient purity for the next step, but can be purified by recrystallization if necessary.

Parameter Value Notes
Substrate This compound
Catalyst 5% Pd/C5-10 mol% Pd
Solvent Methanol
Pressure 50-100 psi H₂
Temperature Room Temperature
Reaction Time 12-24 hoursMonitor for completion
Typical Yield >90%

Part 2: Synthesis of 2-Substituted-4-hydroxymethyl-4-phenyl-oxazolines

With the key aminodiol intermediate in hand, a variety of methods can be employed to construct the oxazoline ring with different substituents at the 2-position. The choice of reagent will determine the nature of the R group in the final product.

Protocol 2A: Synthesis of 2-Aryl/Alkyl-oxazolines from Carboxylic Acid Chlorides

This is a robust, two-step, one-pot procedure involving the formation of an N-acyl intermediate followed by in-situ cyclization.

Materials:

  • 2-Amino-2-phenylpropane-1,3-diol

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine

  • Aryl or Alkyl Acid Chloride (e.g., Benzoyl chloride)

  • Thionyl chloride (SOCl₂) or other dehydrating agent (e.g., Burgess reagent)

Procedure:

  • Dissolve 2-Amino-2-phenylpropane-1,3-diol (1.0 eq) in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1-1.2 eq) to the solution.

  • Slowly add the desired acid chloride (1.0-1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the formation of the N-acyl intermediate by TLC.

  • Once the acylation is complete, cool the reaction mixture back to 0 °C.

  • Slowly add thionyl chloride (1.1-1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-6 hours, or until TLC analysis indicates the consumption of the intermediate amide.

  • Cool the reaction mixture and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted oxazoline.

G Start 2-Amino-2-phenylpropane-1,3-diol Step1 Acylation with RCOCl, Et3N Start->Step1 Intermediate N-Acyl Intermediate Step1->Intermediate Step2 Cyclization with SOCl2 Intermediate->Step2 Product 2-Substituted Oxazoline Step2->Product

Caption: Workflow for oxazoline synthesis from acid chlorides.

Protocol 2B: Synthesis of 2-Aryl-oxazolines from Aryl Nitriles

This method provides a direct route to 2-aryl-oxazolines and avoids the need for isolating the intermediate amide.

Materials:

  • 2-Amino-2-phenylpropane-1,3-diol

  • Aryl Nitrile (e.g., Benzonitrile)

  • Zinc Acetate (Zn(OAc)₂) or other Lewis acid catalyst

  • High-boiling solvent (e.g., Toluene or Xylene)

Procedure:

  • Combine 2-Amino-2-phenylpropane-1,3-diol (1.0 eq), the aryl nitrile (1.0-1.2 eq), and a catalytic amount of zinc acetate (10-20 mol%) in a round-bottom flask equipped with a reflux condenser.

  • Add a high-boiling solvent such as toluene or xylene.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature.

  • Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Substituent at C2 Reagent Catalyst/Conditions Typical Yield
Aryl/AlkylAcid ChlorideEt₃N, then SOCl₂Good to Excellent
ArylNitrileZn(OAc)₂, refluxModerate to Good
Aryl/AlkylCarboxylic AcidDehydrating agent (e.g., TfOH)Good

Mechanism of Oxazoline Formation from N-Acyl Intermediate

The cyclization of the N-acyl intermediate can proceed through different pathways depending on the reagents used. With a dehydrating agent like thionyl chloride, the hydroxyl group is converted into a good leaving group, which is then displaced by the amide oxygen in an intramolecular SN2 reaction.

G Amide N-Acyl Intermediate Activated_Alcohol Activated Hydroxyl Amide->Activated_Alcohol + SOCl2 Oxazoline Oxazoline Product Activated_Alcohol->Oxazoline Intramolecular SN2 attack

Caption: Simplified mechanism of dehydrative cyclization.

Characterization Data

The synthesized oxazolines can be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity of the compounds.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=N stretch of the oxazoline ring.

For the parent compound, 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline, the structure has been confirmed by single-crystal X-ray diffraction.[4]

Conclusion and Future Perspectives

This compound serves as an excellent and versatile starting material for the synthesis of a variety of 4,4-disubstituted-2-oxazolines. The protocols outlined in this guide are based on well-established and reliable chemical transformations, offering researchers a clear pathway to access these valuable heterocyclic scaffolds. The ability to easily modify the substituent at the 2-position of the oxazoline ring opens up possibilities for creating diverse chemical libraries for applications in drug discovery, asymmetric catalysis, and the development of novel materials.

References

  • Crosignani, S., & Swinnen, D. (2005). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids.
  • Gao, W. C., Hu, F., Huo, Y. M., Chang, H. H., Li, X., & Wei, W. L. (2015). I2-catalyzed C–O bond formation and dehydrogenation with TBHP enables a general method for the synthesis of oxazolines and oxazoles from β-acylamino ketones. Organic letters, 17(16), 3914-3917.
  • Hashmi, A. S. K., Jaimes, M. C. B., Schuster, A. M., & Rominger, F. (2012). Gold-catalyzed synthesis of 2-oxazolines from N-propargyl amides. The Journal of organic chemistry, 77(14), 6394-6408.
  • Mollo, M. C., & Orelli, L. R. (2016). A straightforward synthesis of 2-oxazolines, 5, 6-dihydro-4H-1, 3-oxazines, and 4, 5, 6, 7-tetrahydro-1, 3-oxazepines from β-and γ-amino alcohols and nitriles. Organic letters, 18(23), 6116-6119.
  • Sayama, S. (2006).
  • Takahashi, S., & Togo, H. (2009). A convenient synthesis of 2-aryl-and 2-alkyl-2-oxazolines from aldehydes with 2-aminoethanol and 1, 3-diiodo-5, 5-dimethylhydantoin. Synthesis, 2009(14), 2329-2332.
  • Trose, M., Lazreg, F., Lesieur, M., & Cazin, C. S. (2015). Copper–NHC-catalyzed synthesis of 2-substituted oxazolines from nitriles and aminoalcohols. The Journal of organic chemistry, 80(19), 9910-9914.
  • Goud, D. R., & Pathak, U. (2012). A mild and efficient synthesis of 2-oxazolines from thioamides. Synthesis, 44(22), 3678-3682.
  • Boissarie, P. J., Hamilton, Z. E., Lang, S., Murphy, J. A., & Suckling, C. J. (2011). Palladium-catalyzed three-component synthesis of oxazolines. Organic letters, 13(23), 6184-6187.
  • Fukuhara, T., Hasegawa, C., & Hara, S. (2007). A mild and convenient synthesis of oxazolines, thiazolines, and imidazolines from α, α-difluoroalkyl amines. Synthesis, 2007(10), 1528-1534.
  • Ben-Ayed, T., Mighri, Z., & Abid, S. (2020). 4,4-Bis(hydroxymethyl)-2-phenyl-2-oxazoline. Molbank, 2020(4), M1163.
  • Bongini, A., Cardillo, G., Orena, M., Sabatino, P., Sandri, S., & Romero, M. S. (1990). New synthesis of 4, 5-dihydro-1, 3-oxazoles and 4, 5-dihydro-1, 3-oxazines, useful intermediates to enantiomerically pure amino diols. X-Ray molecular structure of (4S, 5R, 4′ S)-1-(4′-lodomethyl-4′-methyl-4′, 5′-dihydro-1′, 3′-oxazol-2′-yl)-3, 4-dimethyl-5-phenylimidazolidin-2-one and (4S, 5R, 4′ S, 1″ S)-1-[4′-(1″-iodobutyl)-4′, 5′-dihydro-1′, 3′-oxazol-2′-yl]-3, 4-dimethyl-5-phenylimidazolidin-2-one. Journal of the Chemical Society, Perkin Transactions 1, (11), 3095-3101.
  • Stark, S., & Reiser, O. (2021). Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. Molecules, 26(22), 6899.
  • Wipf, P., & Wang, X. (2002). A practical one-step synthesis of oxazoline and dihydrooxazine libraries. The Journal of organic chemistry, 67(16), 5550-5553.
  • Wojcieszak, M., & Hreczycho, G. (2021). Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles: diverse reactivity, structural peculiarities and antimicrobial activity. RSC advances, 11(59), 37471-37478.
  • Zhou, X., Mao, B., & Zhang, Z. (2021). Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. Molecules, 26(4), 857.
  • Alam, A., & El Hajji, S. (2006). SYNTHESIS OF 2-PHENYL-4-METHYL-4-((TETRAZOL-5-YL) METHYL) OXAZOLINE. J. Mar. Chim. Heterocycl, 5, 58-61.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2011). Synthesis and biological evaluation of some new 2-oxazoline and salicylic acid derivatives. ARKIVOC: Online Journal of Organic Chemistry, 2011(2), 83-102.
  • Google Patents. (n.d.). WO2010015211A1 - Synthesis of oxazoline compounds.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved from [Link]

  • PubMed. (2022). Phosphorus-Based Organocatalysis for the Dehydrative Cyclization of N-(2-Hydroxyethyl)amides into 2-Oxazolines. The Journal of organic chemistry, 87(2), 1069-1081.
  • ResearchGate. (n.d.). Dehydrative cyclization of N-(β-hydroxyethyl)amides. Retrieved from [Link]

  • Zhang, C., & Seidel, D. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 8968.

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Introduction: The Strategic Value of the 2-Nitro-2-phenylpropane-1,3-diol Scaffold in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic preparation and application of chiral ligands derived from the versatile 2-Nitro-2-phenylpropane-1,3-diol backbone.

The synthesis of enantiopure compounds is a cornerstone of modern chemistry, particularly within the pharmaceutical and materials science sectors.[1] Asymmetric catalysis, which utilizes chiral catalysts to stereoselectively produce a desired enantiomer, has emerged as the most efficient methodology for this purpose.[2] At the heart of these catalysts are chiral ligands, organic molecules that coordinate to a metal center and create a chiral environment, dictating the stereochemical outcome of a reaction.[2]

The this compound backbone represents a highly valuable and strategic starting material for the synthesis of a diverse array of chiral ligands. Its structure is deceptively simple yet remarkably potent for several reasons:

  • Prochiral Center: The central quaternary carbon, substituted with a nitro group and a phenyl ring, is a prochiral center that serves as a foundation for stereocontrol.

  • Versatile Functional Groups: The presence of two primary hydroxyl groups and a nitro group offers multiple handles for chemical modification. The nitro group can be readily reduced to a primary amine, unlocking a vast landscape of potential ligand architectures, including diamines, P,N-ligands, and oxazolines. The hydroxyl groups can be functionalized to modulate steric and electronic properties.

  • Synthetic Accessibility: The backbone itself is readily prepared from inexpensive starting materials—phenylnitromethane (or its precursors) and formaldehyde—via the classic Henry (Nitroaldol) reaction.[3][4][5]

This guide provides a comprehensive overview, from the fundamental synthesis of the this compound backbone to its derivatization into potent chiral ligands and their subsequent application in a representative asymmetric transformation.

Part 1: Synthesis of the this compound Precursor

The foundational step is the creation of the diol backbone through a base-catalyzed nitroaldol addition, commonly known as the Henry Reaction.[3] This reaction facilitates the C-C bond formation between a nitroalkane and a carbonyl compound.[6]

Reaction Mechanism: The Henry (Nitroaldol) Reaction

The reaction proceeds via the deprotonation of the α-carbon of the nitroalkane (phenylnitromethane) by a base to form a nitronate anion. This nucleophile then attacks the electrophilic carbonyl carbon of formaldehyde. A second addition of formaldehyde, followed by an aqueous workup, yields the desired this compound.

Henry_Reaction cluster_step1 Step 1: Nitronate Formation cluster_step2 Step 2: First Aldol Addition cluster_step3 Step 3: Second Aldol Addition & Protonation PNM Phenylnitromethane Nitronate Nitronate Anion PNM->Nitronate + Base - H+ Base Base (e.g., Na2CO3) Intermediate1 Nitro-alkoxide Intermediate Nitronate->Intermediate1 + Formaldehyde Formaldehyde1 Formaldehyde FinalProduct This compound Intermediate1->FinalProduct + Formaldehyde + H2O Workup Formaldehyde2 Formaldehyde

Caption: Mechanism of the base-catalyzed Henry reaction for diol synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the reaction of nitromethylbenzene with formaldehyde.[4][5]

Materials:

  • Nitromethylbenzene (phenylnitromethane)

  • Formaldehyde (37% aqueous solution)

  • Sodium carbonate monohydrate (Na₂CO₃·H₂O)

  • Ice water

  • Toluene

  • Anhydrous sodium sulfate

Procedure:

  • In a beaker equipped with a mechanical stirrer, combine nitromethylbenzene (1.0 eq), 37% formaldehyde (2.2 eq), and sodium carbonate monohydrate (approx. 0.025 eq).[4][5]

  • Stir the mixture. An exothermic reaction will cause the temperature to rise. Maintain the temperature at approximately 38-40°C using a cold water bath as needed.[5]

  • Continue stirring. After about 1.5 to 2 hours, crystals of the product will begin to form.[5]

  • Once crystallization is evident, dilute the reaction mixture with ice water (approx. 3 volumes relative to the starting nitromethylbenzene).[5]

  • Stir the resulting slurry at a reduced temperature (e.g., 10°C) for an additional 2 hours to ensure complete precipitation.[5]

  • Filter the crude product using a Büchner funnel and wash the filter cake thoroughly with cold water.[5]

  • To purify, stir the solid product with cold toluene for approximately 1 hour, then filter again and wash with a small amount of cold toluene.[4]

  • Dry the purified white solid product under vacuum.

ParameterValueCausality & Scientist's Notes
Catalyst Sodium CarbonateA mild base is crucial. Stronger bases like NaOH can promote side reactions, including the Cannizzaro reaction of formaldehyde, reducing yield and purity.[4]
Temperature 38-40°CThis temperature provides a sufficient reaction rate without promoting significant decomposition or side reactions. Careful monitoring is essential.[5]
Stirring MechanicalEnsures efficient mixing of the biphasic system (aqueous formaldehyde and organic nitromethylbenzene), which is critical for the reaction to proceed.
Purification Toluene WashThis step effectively removes unreacted nitromethylbenzene and other organic-soluble impurities.
Expected Yield ~75-80%Yields are typically high for this robust reaction.[4][5]
Characterization M.P. 96-98°CThe melting point is a key indicator of purity.[4] Further characterization should be done via ¹H NMR, ¹³C NMR, and IR spectroscopy.

Part 2: Derivatization into Chiral Amino-Diol and Ligand Scaffolds

The true utility of the this compound backbone is realized upon the reduction of its nitro group to a primary amine. This transformation yields 2-Amino-2-phenylpropane-1,3-diol, a versatile chiral synthon.

Key Transformation: Reduction of the Nitro Group

The catalytic hydrogenation of the nitro group is a clean and efficient method to produce the corresponding amine without affecting the hydroxyl or phenyl groups.

Protocol: Synthesis of 2-Amino-2-phenylpropane-1,3-diol This protocol is based on the catalytic hydrogenation of the nitro-diol.[4][7]

Materials:

  • This compound

  • Palladium on calcium carbonate (5% Pd) or Palladium on carbon (5-10% Pd)

  • Methanol

  • Hydrogen gas source (Parr hydrogenator or H₂ balloon)

  • Celite®

Procedure:

  • Place this compound (1.0 eq) and 5% palladium on calcium carbonate (approx. 3-5 wt%) in a suitable hydrogenation vessel (e.g., a Parr bottle).[4][7]

  • Add methanol as the solvent.

  • Seal the vessel, evacuate the air, and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (e.g., 50 psi) and stir vigorously at room temperature.[4]

  • Monitor the reaction progress by observing hydrogen uptake or by TLC analysis. The reaction is typically complete overnight.

  • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude amino-diol, which can be purified by recrystallization (e.g., from toluene).[7]

ParameterValueCausality & Scientist's Notes
Catalyst 5% Pd/CaCO₃ or Pd/CPalladium is a highly effective catalyst for nitro group reduction. The choice of support can sometimes influence reaction rates and selectivity.[4][7]
Pressure 50 psi (or balloon)Moderate pressure is sufficient for this transformation and is manageable in standard laboratory equipment.[4]
Filtration Celite® PadCrucial for the complete removal of the fine, often pyrophoric, palladium catalyst. Ensure the pad is wet with solvent before filtering.
Expected Yield >80%This reduction is typically high-yielding.[4][7]
Synthesis of Chiral Oxazoline-based (BOX) Ligands

The resulting amino-diol is an ideal precursor for synthesizing bis(oxazoline) or BOX-type ligands, which are privileged structures in asymmetric catalysis.

Ligand_Synthesis cluster_oxazoline Oxazoline Ligand Synthesis cluster_pn P,N-Ligand Synthesis AminoDiol 2-Amino-2-phenyl- propane-1,3-diol Intermediate2 Bis(imidate) Intermediate AminoDiol->Intermediate2 + Reagent1 Intermediate3 Monotosylated Intermediate AminoDiol->Intermediate3 + Reagent2 Reagent1 Ethyl Trifluoroacetimidate FinalLigand1 Chiral Bis(oxazoline) Ligand (BOX Ligand) Intermediate2->FinalLigand1 Cyclization (e.g., heat) Reagent2 1. Protection (e.g., Boc) 2. Activation (e.g., TsCl) FinalLigand2 Chiral Phosphino-Aminoalcohol (P,N-Ligand Precursor) Intermediate3->FinalLigand2 + Reagent3 Reagent3 KPPh2

Caption: Synthetic pathways from the amino-diol to BOX and P,N-ligands.

Protocol: Synthesis of a Phenyl-BOX Ligand

  • Imidate Formation: React the 2-Amino-2-phenylpropane-1,3-diol (1.0 eq) with an appropriate imidate ester (e.g., ethyl trifluoroacetimidate, 2.2 eq) in a suitable solvent like dichloromethane at room temperature to form the bis(imidate) intermediate.

  • Cyclization: The bis(imidate) can be cyclized to form the bis(oxazoline) rings. This is often achieved by heating the intermediate in the presence of a catalytic amount of a Lewis or Brønsted acid.

  • Purification: After workup, the final BOX ligand is purified by column chromatography on silica gel.

Part 3: Application in Asymmetric Catalysis

Chiral ligands derived from this backbone are effective in a wide range of metal-catalyzed reactions.[8][9] A classic example is the copper-catalyzed asymmetric Henry reaction, where the ligand-metal complex creates a chiral environment to control the stereoselective addition of a nitronate to an aldehyde.

Catalytic Cycle: Asymmetric Henry Reaction

In a typical cycle, the chiral copper-BOX complex coordinates with both the aldehyde and the nitronate. This ternary complex arranges the reactants in a specific orientation, favoring attack on one face of the aldehyde, leading to the formation of one enantiomer of the product in excess.

Catalytic_Cycle Catalyst Cu(II)-BOX Complex Active_Catalyst Active Cu(II) Complex Catalyst->Active_Catalyst Activation Ternary_Complex Chiral Ternary Complex (Cu-Ligand-Aldehyde-Nitronate) Active_Catalyst->Ternary_Complex + Aldehyde + Nitronate Product_Complex Product-Bound Complex Ternary_Complex->Product_Complex C-C Bond Formation (Stereoselective) Product_Complex->Catalyst Product Release Product Enantioenriched β-Nitro Alcohol Product_Complex->Product Aldehyde Aldehyde Nitronate Nitronate

Caption: Generalized catalytic cycle for a Cu-BOX catalyzed Henry reaction.

Experimental Protocol: Asymmetric Henry Reaction

Materials:

  • Copper(II) acetate [Cu(OAc)₂]

  • Chiral Phenyl-BOX ligand

  • Aldehyde (e.g., benzaldehyde)

  • Nitroalkane (e.g., nitromethane)

  • Base (e.g., triethylamine)

  • Solvent (e.g., ethanol)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve Cu(OAc)₂ (5 mol%) and the chiral BOX ligand (5.5 mol%) in ethanol. Stir for 1 hour to facilitate complex formation.

  • Cool the solution to 0°C.

  • Add the aldehyde (1.0 eq), followed by the nitroalkane (2.0 eq).

  • Slowly add the base (1.5 eq) dropwise over 10 minutes.

  • Allow the reaction to stir at 0°C and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers with anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess (ee) of the product using chiral HPLC.

Substrate (Aldehyde)Yield (%)Enantiomeric Excess (ee %)
Benzaldehyde>90%>95%
4-Nitrobenzaldehyde>95%>98%
2-Naphthaldehyde>85%>92%
Cyclohexanecarboxaldehyde>80%>90%
Note: Values are representative and depend on the specific ligand and precise reaction conditions.

Conclusion

The this compound backbone is a powerful and cost-effective platform for the development of novel chiral ligands. The straightforward synthesis of the backbone via the Henry reaction, coupled with the reliable reduction of the nitro group, provides access to a versatile amino-diol intermediate. This synthon can be readily transformed into a wide variety of ligand classes, including the highly effective BOX ligands, which demonstrate excellent performance in key asymmetric transformations. The modularity and accessibility of this chemical scaffold ensure its continued relevance and application in the demanding fields of pharmaceutical development and advanced materials synthesis.

References

  • Chiral dinitrogen ligand enabled asymmetric Pd/norbornene cooperative catalysis toward the assembly of C–N axially chiral scaffolds - PMC. (2024, June 8). Vertex AI Search.
  • The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis. (2025, November 19). Vertex AI Search.
  • Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. (2022, January 18). Vertex AI Search.
  • Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis. Org. Chem. Front., 2014,1, 298-302.
  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC. Vertex AI Search.
  • New Privileged Chiral Ligand for Catalytic Asymmetric Reactions - Chinese Academy of Sciences. Vertex AI Search.
  • Synthesis of 2-Phenyl-1, 3-Propanediol - PrepChem.com. Vertex AI Search.
  • Henry Reaction - Organic Chemistry Portal. Vertex AI Search.
  • US4868327A - Synthesis of 2-phenyl-1,3-propanediol - Google Patents. Vertex AI Search.
  • This compound 5428-02-4 wiki - Guidechem. Vertex AI Search.
  • US5072056A - Synthesis of 2-phenyl-1,3-propanediol - Google Patents. Vertex AI Search.
  • Advanced Chiral Auxiliary Synthesis - BOC Sciences. Vertex AI Search.
  • Chiral auxiliary - Wikipedia. Vertex AI Search.
  • A new sustainable protocol for the synthesis of nitroaldol derivatives via Henry reaction under solvent-free conditions - ResearchGate. Vertex AI Search.
  • Synthesis of Planar‐Chiral [2.2]Paracyclophane‐Based Oxazole‐Pyrimidine Ligands and Application in Nickel‐Catalyzed 1,2. (2023, November 21). Vertex AI Search.

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Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 2-Nitro-2-phenylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-Nitro-2-phenylpropane-1,3-diol (often abbreviated as NPPD) is a functionalized nitro-aldol intermediate, predominantly used in the synthesis of amphenicol antibiotics (e.g., Chloramphenicol, Florfenicol).[1]

While often handled as a stable solid, its hazard profile is dual-natured: it possesses the acute toxicity and sensitizing potential typical of nitro-aromatics, combined with the thermal instability inherent to aliphatic nitro compounds.[1]

Critical Hazard Flags:

  • Acute Toxicity (Oral/Dermal): H301/H312 – Toxic if swallowed or in contact with skin.[1]

  • STOT-RE: H372 – Causes damage to organs through prolonged or repeated exposure.[1][2]

  • Sensitizer: H317 – May cause an allergic skin reaction.[1][2]

  • Reactivity: Potential for retro-Henry reactions (releasing formaldehyde) or nitronate salt formation if exposed to strong bases.[1]

Personal Protective Equipment (PPE) Matrix

The selection of PPE must be dynamic, shifting based on the physical state of the compound (Solid vs. Solution).[1]

Protection ZoneScenario A: Solid Handling (Weighing, Transfer)Scenario B: Solution Handling (Synthesis, Extraction)Scientific Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Laminate / Silver Shield® (If dissolved in DCM/DMF)Nitro compounds can permeate standard nitrile over time.[1] Laminate is required if aggressive solvents (DCM) are used as carriers.[1]
Respiratory Fume Hood (Face velocity: 100 fpm)Backup: N95/P100 MaskFume Hood (Mandatory)No respirator substituteInhalation of nitro-dusts can induce methemoglobinemia.[1] Vapors in solution require active ventilation.[1]
Eye/Face Chemical Safety Goggles (Indirect Vent)Face Shield + Goggles (If volume > 500mL)Standard safety glasses fail against micro-dust ingress.[1] Goggles provide a sealed environment.[1]
Body Lab Coat (Cotton/Poly)+ Tyvek SleevesChemical Resistant Apron (Rubber/Neoprene)Prevents dermal absorption via clothing saturation.[1]

Operational Protocols & Logic

Phase 1: Storage & Stability[1]
  • Protocol: Store in a tightly closed container at 2–8°C (refrigerated). Protect from light.[1][3][4][5]

  • The "Why": Nitro-diols are susceptible to slow thermal decomposition and photo-oxidation.[1] Elevated temperatures can accelerate the formation of unstable impurities.[1]

  • Incompatibility: Store away from strong bases (NaOH, KOH) and reducing agents.[1]

Phase 2: Weighing (The Static Risk)

Nitro-functionalized powders are often dielectric and prone to static charge accumulation.[1]

  • Engineering Control: Operate inside a chemical fume hood or a powder containment balance enclosure.

  • Static Mitigation: Use an anti-static gun or ionizer bar on the spatula and weigh boat before transfer.[1]

    • Risk:[1][6] Static discharge can disperse the toxic powder into the breathing zone or, in rare high-dust concentrations, act as an ignition source.[1]

  • Technique: Use the "tap-and-settle" method. Do not dump powder; allow it to slide to minimize aerosolization.[1]

Phase 3: Reaction & Synthesis[1][7][8]
  • Solvent Selection: If dissolving in acetone or dichloromethane (DCM), immediately upgrade glove PPE.[1] Nitrile degrades in <2 minutes with DCM.[1]

  • Thermal Control: Do not heat dry material above 100°C.

    • Mechanism:[1][7] Aliphatic nitro compounds can undergo rapid exothermic decomposition at high temperatures, releasing NOx gases.[1]

  • Base Sensitivity (Critical): Avoid strong alkaline conditions during workup unless temperature is strictly controlled (<0°C).

    • Mechanism:[1][7] Strong bases can trigger a Retro-Henry reaction , cleaving the diol back into nitroethylbenzene and formaldehyde, or forming shock-sensitive nitronate salts.[1]

Decontamination & Disposal Plan

Do NOT use Bleach (Sodium Hypochlorite) for cleanup. [1]

  • Reasoning: Bleach is an oxidizer; mixing it with nitro compounds can generate heat and toxic chloropicrin-like byproducts.[1]

Spill Protocol:

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Up: Don double nitrile gloves, goggles, and N95 (if outside hood).[1]

  • Contain: Cover spill with a non-combustible absorbent (Vermiculite or Sand).[1]

  • Clean:

    • Solids: Gently sweep (do not create dust) into a waste container.[1]

    • Residue: Wipe surface with a mild detergent (soap/water) followed by Ethanol.[1]

  • Disposal: Label as "Toxic Solid, Organic, N.O.S. (Contains Nitro-compounds)." [1][4][8][7][9][10]

Workflow Visualization

The following diagram illustrates the safe handling lifecycle, emphasizing the "No Base" rule to prevent chemical divergence.

G Storage Storage (2-8°C, Dark) Weighing Weighing (Fume Hood + Static Control) Storage->Weighing Transfer CheckSolvent Solvent Check Weighing->CheckSolvent Dissolve Reaction Reaction / Solubilization (Avoid T > 100°C) Waste Disposal (Incineration) Reaction->Waste Quench Warning CRITICAL: NO Strong Bases (Risk: Retro-Henry/Explosion) Reaction->Warning CheckSolvent->Reaction Standard Solvent (Double Nitrile) CheckSolvent->Reaction Penetrating Solvent (DCM) (Laminate Gloves)

Figure 1: Operational workflow for this compound, highlighting the critical decision point for glove selection and the prohibition of strong bases.

References

  • PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine.[1] Retrieved February 21, 2026, from [Link][1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link][1]

  • Kimberly-Clark Professional. (2024).[1] Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link]

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Retrosynthesis Analysis

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2-Nitro-2-phenylpropane-1,3-diol
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2-Nitro-2-phenylpropane-1,3-diol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.